Methyl 3-aminobenzoate-d4
Description
Properties
IUPAC Name |
methyl 3-amino-2,4,5,6-tetradeuteriobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDNXXPBYLGWOS-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N)[2H])C(=O)OC)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Methyl 3-aminobenzoate-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-aminobenzoate-d4 is the deuterated analog of Methyl 3-aminobenzoate, a versatile aromatic compound utilized in various fields including organic synthesis, pharmaceuticals, agrochemicals, and dyestuff manufacturing. The incorporation of deuterium in place of hydrogen atoms on the benzene ring can significantly influence the compound's metabolic fate and reaction kinetics, making it a valuable tool in mechanistic studies and as an internal standard in analytical applications. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, alongside relevant data for its non-deuterated counterpart for comparative purposes.
Chemical and Physical Properties
The defining characteristic of this compound is the substitution of four hydrogen atoms on the aromatic ring with deuterium, resulting in a higher molecular weight and potentially altered physical properties compared to the non-deuterated form.
Identifiers and General Properties
| Property | This compound | Methyl 3-aminobenzoate |
| Synonyms | m-Aminobenzoic Acid Methyl Ester-d4, 3-(Methoxycarbonyl)aniline-d4 | m-Aminobenzoic Acid Methyl Ester, 3-(Methoxycarbonyl)aniline[1] |
| CAS Number | 911132-57-5[2] | 4518-10-9[1] |
| Molecular Formula | H₂NC₆D₄COOCH₃[2] | C₈H₉NO₂[1] |
| Molecular Weight | 155.19 g/mol [2] | 151.16 g/mol [1] |
| Appearance | Solid | Light beige to brown crystalline powder or crystals[3] |
| Isotopic Enrichment | 98 atom % D[2] | Not Applicable |
Physical Properties
| Property | Value (for Methyl 3-aminobenzoate) |
| Melting Point | ≥42 °C[4] / 49-53 °C[5] |
| Solubility | Slightly soluble in water (0.1-1%); Soluble in alcohol and ether.[5] |
| Storage Conditions | Store at room temperature in a dry and well-ventilated place.[2] |
| Stability | Stable under recommended storage conditions.[2] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of this compound. While experimental spectra for the deuterated compound are not widely published, the expected spectral characteristics can be inferred from the data of the non-deuterated analog.
¹H NMR Spectroscopy
The most significant difference in the ¹H NMR spectrum of this compound compared to its non-deuterated counterpart will be the absence of signals corresponding to the aromatic protons. The spectrum is expected to show signals for the methyl ester protons and the amine protons.
-
Expected ¹H NMR (CDCl₃):
-
δ ~3.87 ppm (s, 3H, -COOCH₃)
-
δ ~3.72 ppm (br s, 2H, -NH₂)
-
For comparison, the ¹H NMR data for Methyl 3-aminobenzoate in CDCl₃ shows the following signals:
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound is expected to be very similar to that of the non-deuterated compound, with the key difference being the coupling of the aromatic carbons to deuterium, which may result in multiplets and a decrease in signal intensity for the deuterated carbons.
-
¹³C NMR (CDCl₃) of Methyl 3-aminobenzoate: The spectrum of the non-deuterated compound shows characteristic peaks for the aromatic and ester carbons.
Mass Spectrometry
Mass spectrometry is a definitive technique to confirm the incorporation of deuterium. The molecular ion peak for this compound will be observed at m/z 155, corresponding to its molecular weight.
-
Expected MS (EI): [M]⁺ at m/z 155.
-
MS (EI) of Methyl 3-aminobenzoate: [M]⁺ at m/z 151, with a significant fragment at m/z 120.[7]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorptions for the amine, ester, and aromatic functionalities. The C-D stretching vibrations will appear at a lower frequency (around 2200-2300 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹) of the non-deuterated analog.
-
IR Spectrum of Methyl 3-aminobenzoate: Shows characteristic peaks for N-H stretching, C=O stretching of the ester, and C-N stretching, as well as aromatic C-H and C=C stretching.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly published. However, general methods for the deuteration of aromatic compounds can be adapted.
Synthesis of this compound
A plausible synthetic route involves the deuteration of 3-aminobenzoic acid followed by esterification.
Caption: General workflow for the synthesis of this compound.
Methodology:
-
Deuteration of 3-Aminobenzoic Acid: 3-Aminobenzoic acid is subjected to an acid-catalyzed hydrogen-deuterium exchange reaction. This can be achieved by heating the compound in a deuterated acid, such as deuterated sulfuric acid (D₂SO₄), dissolved in deuterium oxide (D₂O). The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.
-
Esterification: The resulting 3-aminobenzoic acid-d4 is then esterified. A common method is the Fischer esterification, where the deuterated acid is refluxed with methanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid). Alternatively, treatment with thionyl chloride followed by the addition of methanol can be employed.
-
Purification: The final product, this compound, is purified using standard techniques such as extraction, chromatography, and recrystallization.
Characterization Workflow
The identity and purity of the synthesized this compound would be confirmed through a series of analytical techniques.
Caption: Standard workflow for the characterization of this compound.
Methodology:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the structure. The absence of aromatic proton signals in the ¹H NMR spectrum is a key indicator of successful deuteration.
-
Mass Spectrometry: The molecular weight is confirmed by mass spectrometry, with the molecular ion peak expected at m/z 155.
-
IR Spectroscopy: The presence of characteristic functional groups (amine, ester) and the C-D bonds is confirmed by IR spectroscopy.
-
Purity Analysis: The purity of the compound is assessed using chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Safety Information
Specific safety data for this compound is not available. The safety precautions for the non-deuterated analog should be followed. Methyl 3-aminobenzoate is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.
-
Personal Protective Equipment: Wear appropriate protective clothing, gloves, and eye/face protection.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.
Applications in Research and Development
The primary application of this compound in research and drug development is as an internal standard for the quantification of Methyl 3-aminobenzoate in biological matrices using mass spectrometry-based methods. Its use can improve the accuracy and precision of analytical measurements by correcting for variations during sample preparation and analysis. Furthermore, it can be employed in metabolic studies to investigate the kinetic isotope effect on the biotransformation of the parent compound.
Conclusion
This compound is a valuable isotopically labeled compound for advanced research applications. While specific experimental data for the deuterated form is scarce, a comprehensive understanding of its chemical properties can be derived from the extensive data available for its non-deuterated analog. The synthesis and characterization of this compound can be achieved through established methodologies for deuterated aromatic compounds. As with any chemical, appropriate safety precautions should be taken during handling and storage.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. METHYL 3-AMINOBENZOATE | 4518-10-9 [chemicalbook.com]
- 3. Methyl 3-aminobenzoate, 98% | Fisher Scientific [fishersci.ca]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. METHYL 3-AMINOBENZOATE(4518-10-9) 1H NMR spectrum [chemicalbook.com]
- 6. Methyl 3,4-diaminobenzoate 97 36692-49-6 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Isotopic Purity of Methyl 3-aminobenzoate-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for determining the isotopic purity of Methyl 3-aminobenzoate-d4. Ensuring high isotopic purity is critical for its application as an internal standard in quantitative bioanalysis and for the development of deuterated active pharmaceutical ingredients (APIs). This document outlines the analytical techniques, experimental protocols, and data interpretation necessary for the quality control of this deuterated compound.
Introduction to Isotopic Purity
Isotopic purity, or isotopic enrichment, is a critical quality attribute of deuterated compounds. It refers to the percentage of molecules in which the intended hydrogen atoms have been replaced by deuterium. In the case of this compound, the goal is to have four specific hydrogen atoms on the benzene ring replaced by deuterium. However, due to the nature of chemical synthesis, it is nearly impossible to achieve 100% isotopic purity. The final product is typically a mixture of isotopologues, which are molecules that differ only in their isotopic composition. These can include molecules with fewer than four deuterium atoms (d0, d1, d2, d3) or those with the desired four deuterium atoms (d4).
The accurate determination of the isotopic distribution is paramount for several reasons:
-
Quantitative Analysis: When used as an internal standard, the isotopic purity directly impacts the accuracy of quantification of the non-deuterated analyte.
-
Drug Development: For deuterated APIs, the presence of non-deuterated or partially deuterated impurities can affect the drug's metabolic profile, efficacy, and safety.
-
Regulatory Compliance: Regulatory bodies require thorough characterization and control of the isotopic purity of deuterated compounds used in pharmaceutical development.
Analytical Methodologies for Isotopic Purity Determination
The primary analytical techniques for determining the isotopic purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These methods provide complementary information to confirm the identity, structure, and isotopic distribution of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the location and extent of deuteration. Both proton (¹H) and deuterium (²H) NMR are employed.
-
¹H NMR: In a ¹H NMR spectrum of a highly deuterated compound, the signals corresponding to the positions of deuterium substitution will be significantly diminished or absent. The integration of the remaining proton signals can be used to estimate the percentage of non-deuterated species.
-
²H NMR: ²H NMR directly detects the deuterium nuclei, providing a spectrum that confirms the positions of deuteration. The chemical shifts in a ²H NMR spectrum are analogous to those in a ¹H NMR spectrum.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a highly sensitive and accurate technique for determining the molecular weight of a compound and the relative abundance of its isotopologues. By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the isotopic distribution can be quantified. Electrospray ionization (ESI) is a common ionization technique for this purpose.
Quantitative Data Summary
While a specific Certificate of Analysis for a commercial batch of this compound is not publicly available, the following tables represent typical data that would be generated to characterize its isotopic purity.
Table 1: Representative Isotopic Distribution of this compound by HRMS
| Isotopologue | Mass (m/z) | Relative Abundance (%) |
| d0 (non-deuterated) | 152.0657 | < 0.1 |
| d1 | 153.0720 | 0.2 |
| d2 | 154.0783 | 0.8 |
| d3 | 155.0846 | 4.0 |
| d4 | 156.0909 | 95.0 |
Table 2: Representative NMR Data for Isotopic Purity Assessment
| Nucleus | Technique | Specification | Result |
| ¹H | ¹H NMR | Conforms to structure | Conforms |
| Aromatic proton signals significantly reduced | >98% reduction | ||
| ²H | ²H NMR | Deuterium signals at expected aromatic positions | Conforms |
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the isotopic purity of this compound.
Protocol for Isotopic Purity Determination by HRMS
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Q-Orbitrap or TOF instrument) equipped with an electrospray ionization (ESI) source.
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Mass Range: m/z 100-200
-
Resolution: > 60,000 FWHM
-
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire the full scan mass spectrum, ensuring sufficient signal intensity for the molecular ion cluster.
-
Data Analysis:
-
Identify the monoisotopic mass of the fully deuterated species (d4) and the corresponding masses of the lower isotopologues (d0-d3).
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue as a percentage of the total integrated area of the molecular ion cluster.
-
Protocol for Isotopic Purity Determination by NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Carefully integrate the residual proton signals in the aromatic region and compare them to the integration of a non-deuterated internal standard or a non-deuterated portion of the molecule (if applicable).
-
-
²H NMR Acquisition:
-
Switch the spectrometer to the deuterium channel.
-
Acquire a ²H NMR spectrum. The spectrum should show signals at chemical shifts corresponding to the deuterated positions.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, the low intensity of the aromatic signals confirms a high degree of deuteration.
-
The ²H NMR spectrum confirms the specific sites of deuteration.
-
Visualizations
The following diagrams illustrate the logical workflows and pathways relevant to the analysis and synthesis of this compound.
Caption: Experimental workflow for determining the isotopic purity of this compound.
Caption: Plausible synthetic pathway for this compound.
Conclusion
The determination of isotopic purity is a critical aspect of the quality control for this compound. A combination of HRMS and NMR spectroscopy provides a comprehensive understanding of the isotopic distribution and confirms the structural integrity of the compound. The methodologies and data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this and other deuterated compounds, ensuring their proper use and regulatory compliance.
Synthesis of Methyl 3-aminobenzoate-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 3-aminobenzoate-d4, a deuterated analog of Methyl 3-aminobenzoate. The incorporation of deuterium isotopes into molecules is a critical strategy in drug discovery and development, primarily for investigating metabolic pathways, determining pharmacokinetic profiles, and enhancing therapeutic properties through the kinetic isotope effect. This document outlines a representative synthetic protocol, presents key quantitative data, and illustrates the underlying chemical principles and workflows.
Introduction to Isotopic Labeling
Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes. In the case of this compound, four hydrogen atoms on the aromatic ring are substituted with deuterium, a stable isotope of hydrogen. This substitution is particularly valuable in medicinal chemistry as the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve C-H bond cleavage, potentially leading to improved drug efficacy and safety profiles. The primary method for introducing deuterium into aromatic systems is through acid-catalyzed hydrogen-deuterium (H-D) exchange.
Synthetic Approach: Acid-Catalyzed Hydrogen-Deuterium Exchange
The synthesis of this compound can be effectively achieved through an acid-catalyzed hydrogen-deuterium (H-D) exchange reaction. This method leverages a strong deuterated acid to facilitate the electrophilic aromatic substitution of protons on the benzene ring with deuterons. The amino group (-NH2) of the Methyl 3-aminobenzoate is an activating group, directing the electrophilic substitution to the ortho and para positions. To achieve a high level of deuteration (d4), forcing conditions such as elevated temperatures and prolonged reaction times may be necessary.
Proposed Reaction Scheme
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of deuterated aromatic amines via acid-catalyzed H-D exchange. It is important to note that these values are representative and can vary based on the specific substrate and reaction conditions.
Table 1: Reaction Parameters for Deuteration of Aromatic Amines
| Parameter | Value | Reference |
| Starting Material | Methyl 3-aminobenzoate | N/A |
| Deuterating Agent | Deuterated Sulfuric Acid (D2SO4) in D2O | [1] |
| Temperature | 100-150 °C | [2] |
| Reaction Time | 24-48 hours | [2] |
| Pressure | Sealed vessel | N/A |
Table 2: Expected Yield and Isotopic Purity
| Parameter | Expected Value | Analytical Method | Reference |
| Product Yield | 60-80% | Gravimetric analysis after purification | [3] |
| Isotopic Enrichment (per D) | >98% | ¹H NMR, ²H NMR, Mass Spectrometry | [4][5] |
| Overall Isotopic Purity (d4) | >90% | High-Resolution Mass Spectrometry | [5][6] |
Experimental Protocols
The following is a detailed, representative protocol for the synthesis of this compound based on established methods for the deuteration of aromatic amines.
Materials and Equipment
-
Methyl 3-aminobenzoate
-
Deuterated sulfuric acid (D2SO4, 98% in D2O)
-
Deuterium oxide (D2O, 99.9 atom % D)
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Synthesis Procedure
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 3-aminobenzoate (1.0 eq) in a minimal amount of D2O.
-
Addition of Deuterated Acid: Carefully add deuterated sulfuric acid (5-10 eq) to the reaction mixture.
-
Heating: Heat the mixture to 120-140 °C with vigorous stirring in a sealed vessel or under reflux for 24-48 hours.
-
Work-up: Cool the reaction mixture to room temperature. Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure this compound.
Characterization
Confirm the identity and isotopic purity of the final product using the following analytical techniques:
-
¹H NMR: To confirm the absence of protons on the aromatic ring.
-
²H NMR: To confirm the presence and location of deuterium atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and assess the isotopic distribution (d0 to d4). High-resolution mass spectrometry (HRMS) is recommended for accurate determination of isotopic purity.[5][6]
Visualizations
Signaling Pathways and Logical Relationships
The synthesis of this compound follows a well-established chemical transformation. The logical relationship is a direct synthetic pathway governed by the principles of electrophilic aromatic substitution.
The mechanism of deuteration proceeds via an electrophilic aromatic substitution (EAS) pathway. The deuterated acid generates a deuteron (D+), which acts as the electrophile. The electron-rich aromatic ring of Methyl 3-aminobenzoate attacks the deuteron, forming a resonance-stabilized carbocation intermediate (arenium ion). Subsequent loss of a proton (H+) restores aromaticity and results in the deuterated product. This process is repeated until all four susceptible ring protons are replaced by deuterons.[7]
Experimental Workflow
The overall experimental workflow for the synthesis and purification of this compound is depicted below.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Methyl 3-aminobenzoate-d4: A Technical Guide for Researchers
CAS Number: 911132-57-5
This technical guide provides an in-depth overview of Methyl 3-aminobenzoate-d4, a deuterated stable isotope-labeled compound. Primarily utilized as an internal standard in mass spectrometry-based quantitative analysis, this guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry.
Core Quantitative Data
The key physicochemical properties of this compound are summarized in the table below, alongside data for its non-deuterated counterpart for comparative purposes.
| Property | This compound | Methyl 3-aminobenzoate |
| CAS Number | 911132-57-5[1] | 4518-10-9[1] |
| Molecular Formula | C₈H₅D₄NO₂ | C₈H₉NO₂ |
| Molecular Weight | 155.19[1] | 151.16 |
| Isotopic Enrichment | ≥98 atom % D[1] | Not Applicable |
| Appearance | Light beige to brown crystalline powder or crystals | White to brown crystals or chunks[2] |
| Melting Point | Not explicitly available for deuterated form | ≥42 °C[2] |
| Solubility | Slightly soluble in water (0.1-1%) (inferred from non-deuterated form)[3] | Slightly soluble in water (0.1-1%)[3] |
Application in Quantitative Analysis: Internal Standard
This compound serves as an ideal internal standard for the quantification of Methyl 3-aminobenzoate and structurally related compounds in various matrices using isotope dilution mass spectrometry (IDMS). The use of stable isotope-labeled internal standards is a critical practice in analytical chemistry to ensure the accuracy and precision of quantitative data[4][5].
Deuterated standards are preferred because they exhibit nearly identical chemical and physical properties to the analyte of interest, including extraction recovery, chromatographic retention time, and ionization efficiency in mass spectrometry[6][7]. This co-elution and similar behavior effectively compensate for variations that can occur during sample preparation and analysis, such as matrix effects and instrument fluctuations[6][8].
Experimental Protocols
General Protocol for Quantitative Analysis using a Deuterated Internal Standard
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the non-labeled analyte (Methyl 3-aminobenzoate) of a known concentration (e.g., 1 mg/mL) in a suitable organic solvent such as methanol.
-
Prepare a stock solution of the deuterated internal standard (this compound) of a known concentration (e.g., 1 mg/mL) in the same solvent.
-
-
Preparation of Calibration Curve and Quality Control Samples:
-
Prepare a series of calibration standards by spiking a blank matrix (e.g., plasma, urine, or a relevant buffer) with known concentrations of the analyte stock solution.
-
To each calibration standard and quality control (QC) sample, add a fixed amount of the internal standard working solution. The concentration of the internal standard should be consistent across all samples.
-
-
Sample Preparation (Liquid-Liquid Extraction Example):
-
To the biological sample (e.g., 100 µL of plasma), add the internal standard working solution.
-
Add a suitable extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Vortex the mixture to ensure thorough mixing and extraction of the analyte and internal standard into the organic phase.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Develop a chromatographic method to achieve separation of the analyte from other matrix components. The analyte and the deuterated internal standard should co-elute.
-
Optimize the mass spectrometer settings for the detection of both the analyte and the internal standard. This typically involves selecting appropriate precursor and product ions for multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Quantify the analyte by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Synthesis of Deuterated Aromatic Amines
While a specific synthesis protocol for this compound is proprietary to manufacturers, a general approach for the synthesis of deuterated aromatic amines can be outlined based on established chemical literature. One common method involves the deamination of an aromatic amine in the presence of a deuterium source[9].
General Synthetic Approach
A plausible synthetic route for this compound could involve the deuteration of a suitable precursor. For instance, a method for the synthesis of deuterated benzene derivatives involves the deamination of aromatic amines using deuterohypophosphorous acid[9]. Another approach could be the hydrogen-deuterium exchange of aromatic amines using deuterated trifluoroacetic acid[10]. The synthesis of selectively deuterated amines can also be achieved through methods involving the reduction of ynamides[11][12].
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for utilizing a deuterated internal standard and the logical principle behind isotope dilution mass spectrometry.
Signaling and Metabolic Pathways
Currently, there is a lack of specific scientific literature detailing the direct involvement of Methyl 3-aminobenzoate in distinct signaling or metabolic pathways. While research exists on the metabolism of related compounds like methylated aminoazo dyes, these pathways are not directly applicable to Methyl 3-aminobenzoate[13][14]. Similarly, studies on the biological activities of other aminobenzoate derivatives do not provide a clear metabolic or signaling pathway for this specific compound[15][16]. Therefore, a diagrammatic representation of its metabolic fate or signaling interactions cannot be provided at this time.
Conclusion
This compound is a valuable tool for researchers requiring precise and accurate quantification of its non-deuterated analog. Its use as an internal standard in mass spectrometry is a well-established technique that enhances the reliability of analytical data. This guide provides the foundational knowledge, including key data and a general experimental framework, to facilitate its effective implementation in a research setting.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. 3-氨基苯甲酸甲酯 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Methyl 3-aminobenzoate, 98% | Fisher Scientific [fishersci.ca]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. texilajournal.com [texilajournal.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A general, versatile and divergent synthesis of selectively deuterated amines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. A general, versatile and divergent synthesis of selectively deuterated amines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02622D [pubs.rsc.org]
- 13. The metabolism of methylated aminoazo dyes. I. The demethylation of 3-methyl-4-dimethyl-C14 amino-azobenzene in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ethyl 4-amino-3-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of Deuterium-Labeled Methyl 3-aminobenzoate in Research and Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deuterium-labeled compounds have become indispensable tools in modern pharmaceutical research and development. The substitution of hydrogen with its stable, heavier isotope, deuterium, offers a subtle yet powerful modification that can significantly impact a molecule's physicochemical properties. This technical guide provides an in-depth exploration of the core uses of deuterium-labeled Methyl 3-aminobenzoate, a compound with potential applications as an internal standard in bioanalytical assays and as a tool for studying metabolic pathways. This document will detail the underlying principles, experimental methodologies, and data interpretation, offering a comprehensive resource for researchers in drug discovery, metabolism, and pharmacokinetics.
Introduction: The Deuterium Advantage
Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a metabolic pathway.[1] Deuterium (²H), a stable isotope of hydrogen, has gained prominence in drug discovery and development for several key reasons:
-
Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step, a phenomenon known as the Kinetic Isotope Effect.[2] This can lead to a more favorable pharmacokinetic profile for a drug, including reduced clearance and increased half-life.
-
Internal Standards in Mass Spectrometry: Deuterium-labeled compounds are ideal internal standards for quantitative analysis using mass spectrometry (MS).[3] Since they are chemically almost identical to their unlabeled counterparts, they co-elute during chromatography and experience similar ionization efficiencies and matrix effects. However, their difference in mass allows for their distinct detection by the mass spectrometer, enabling accurate quantification of the analyte.
-
Metabolic Pathway Elucidation: By strategically placing deuterium labels on a molecule, researchers can trace its metabolic fate.[4] The presence of deuterium in metabolites can help identify the products of biotransformation and elucidate the metabolic pathways involved.
Methyl 3-aminobenzoate is an aromatic compound used as an intermediate in the synthesis of various pharmaceuticals and other complex organic molecules.[5] Its deuterated analogue, therefore, holds significant potential as a tool in the development and analysis of drugs derived from this scaffold.
Core Application: Internal Standard for Quantitative Bioanalysis
The primary and most immediate application of deuterium-labeled Methyl 3-aminobenzoate is as an internal standard for the accurate quantification of unlabeled Methyl 3-aminobenzoate in biological matrices such as plasma, urine, or tissue homogenates.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before processing. The ratio of the unlabeled analyte to the labeled internal standard is then measured by a mass spectrometer. Because the analyte and the internal standard behave nearly identically during sample preparation (e.g., extraction, derivatization) and analysis, any loss of analyte during these steps is corrected for by a proportional loss of the internal standard. This results in highly accurate and precise quantification.
Hypothetical Quantitative Data
| Parameter | Expected Value | Description |
| Linearity (r²) | > 0.99 | The correlation coefficient for the calibration curve, indicating a strong linear relationship between concentration and response. |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. |
| Accuracy (% Bias) | Within ±15% | The closeness of the measured concentration to the true concentration. |
| Precision (% CV) | < 15% | The degree of scatter or variability in repeated measurements. |
| Matrix Effect | 85% - 115% | A measure of the ion suppression or enhancement caused by the biological matrix, which should be minimal and consistent when using a co-eluting internal standard. |
| Recovery | Consistent | While not needing to be 100%, the recovery of the analyte and internal standard from the biological matrix should be consistent across the concentration range. |
Table 1: Expected performance characteristics of a validated LC-MS/MS method for the quantification of Methyl 3-aminobenzoate using its deuterium-labeled internal standard.
Experimental Protocols
Synthesis of Deuterium-Labeled Methyl 3-aminobenzoate
A plausible synthetic route for deuterium-labeled Methyl 3-aminobenzoate would involve the esterification of deuterated 3-aminobenzoic acid. For labeling on the aromatic ring, a common method is acid-catalyzed H/D exchange in heavy water (D₂O).
Protocol: Synthesis of Methyl 3-aminobenzoate-d₄
-
Deuteration of 3-Aminobenzoic Acid:
-
To a sealed reaction vessel, add 3-aminobenzoic acid (1 equivalent).
-
Add a solution of deuterated sulfuric acid (D₂SO₄) in D₂O (e.g., 5% v/v).
-
Heat the mixture at a high temperature (e.g., 150-200 °C) for an extended period (e.g., 24-48 hours) to facilitate H/D exchange on the aromatic ring.
-
Cool the reaction mixture and neutralize with a base such as sodium carbonate.
-
Extract the deuterated 3-aminobenzoic acid with an organic solvent and dry under vacuum.
-
-
Esterification:
-
Dissolve the deuterated 3-aminobenzoic acid in anhydrous methanol.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (SOCl₂) (2.5 equivalents) dropwise.[6]
-
Reflux the mixture for 24 hours.[6]
-
Evaporate the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.[6]
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate to yield Methyl 3-aminobenzoate-d₄.
-
Purify the product using column chromatography.
-
LC-MS/MS Quantification of Methyl 3-aminobenzoate
Protocol: Sample Preparation and Analysis
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of a known concentration of Methyl 3-aminobenzoate-d₄ in methanol (the internal standard).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Methyl 3-aminobenzoate: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., based on fragmentation of the ester group).
-
Methyl 3-aminobenzoate-d₄: Precursor ion (Q1) m/z → Product ion (Q3) m/z (mass shift corresponding to the number of deuterium atoms).
-
-
Optimize instrument parameters such as collision energy and declustering potential for each transition.
-
-
Visualizing Workflows and Concepts
General Workflow for Quantitative Bioanalysis
Caption: Workflow for quantitative bioanalysis using a deuterated internal standard.
The Principle of the Kinetic Isotope Effect
Caption: The Kinetic Isotope Effect slows the metabolism of deuterated compounds.
Elucidating Metabolic Pathways
Caption: Using deuterium labeling to trace metabolic pathways.
Conclusion
Deuterium-labeled Methyl 3-aminobenzoate is a valuable, albeit specialized, tool for researchers in the pharmaceutical sciences. Its primary application lies in its use as an internal standard for highly accurate and precise quantification of its unlabeled analogue in complex biological matrices. The principles and protocols outlined in this guide provide a framework for the successful implementation of this compound in a research setting. While extensive literature on the specific applications of this particular deuterated molecule is sparse, the foundational concepts of isotope dilution mass spectrometry and the kinetic isotope effect provide a strong basis for its utility. As the development of novel therapeutics continues to advance, the strategic use of deuterated compounds like Methyl 3-aminobenzoate will undoubtedly play a crucial role in accelerating the journey from discovery to clinical application.
References
- 1. Benzoic acid, 3-amino-, methyl ester [webbook.nist.gov]
- 2. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 3-aminobenzoate (4518-10-9) for sale [vulcanchem.com]
- 6. METHYL 3-AMINOBENZOATE synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to Methyl 3-aminobenzoate-d4: Synthesis, Properties, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of methyl 3-aminobenzoate-d4, a deuterated isotopologue of methyl 3-aminobenzoate. This document details its molecular properties, provides a comprehensive experimental protocol for its synthesis, and illustrates its application as an internal standard in quantitative analysis.
Core Data Presentation
The key molecular properties of methyl 3-aminobenzoate and its deuterated form are summarized in the table below for easy comparison. The deuterated variant, specifically Methyl 3-Aminobenzoate-2,4,5,6-d4, shows an increase in molecular weight due to the substitution of four hydrogen atoms with deuterium on the benzene ring.
| Property | Methyl 3-aminobenzoate | This compound |
| Molecular Formula | C₈H₉NO₂ | C₈H₅D₄NO₂ |
| Molecular Weight | 151.16 g/mol [1][2][3][4] | 155.19 g/mol |
| CAS Number | 4518-10-9[2][3] | 911132-57-5[5] |
Experimental Protocols
The synthesis of this compound can be achieved in a two-step process: first, the deuteration of the aromatic ring of 3-aminobenzoic acid, followed by esterification with methanol.
Step 1: Deuteration of 3-Aminobenzoic Acid
This protocol is adapted from general methods for the deuteration of aromatic compounds via acid-catalyzed hydrogen-deuterium exchange.
Materials:
-
3-Aminobenzoic acid
-
Deuterium oxide (D₂O)
-
Deuterated sulfuric acid (D₂SO₄)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a sealed reaction vessel, dissolve 1 gram of 3-aminobenzoic acid in 20 mL of deuterium oxide.
-
Carefully add 1 mL of deuterated sulfuric acid to the solution to catalyze the H-D exchange.
-
Heat the mixture at 100-120°C for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the reduction in the intensity of the aromatic proton signals.
-
After cooling to room temperature, neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous solution with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 3-aminobenzoic acid-d4.
Step 2: Esterification of 3-Aminobenzoic Acid-d4
This protocol is a standard Fischer esterification method.
Materials:
-
3-Aminobenzoic acid-d4 (from Step 1)
-
Anhydrous methanol
-
Thionyl chloride or concentrated sulfuric acid
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend the dried 3-aminobenzoic acid-d4 in 50 mL of anhydrous methanol in a round-bottom flask.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 1.5 equivalents of thionyl chloride or a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent to yield the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
Application Workflow: Quantitative Analysis Using an Internal Standard
Deuterated compounds like this compound are commonly used as internal standards in quantitative mass spectrometry-based assays due to their similar chemical and physical properties to the non-deuterated analyte, but with a distinct mass.
Caption: Workflow for quantitative analysis using an internal standard.
References
- 1. KR101538534B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]
- 2. tn-sanso.co.jp [tn-sanso.co.jp]
- 3. TW201114735A - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]
- 4. METHYL 3-AMINOBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
Stability and Storage of Methyl 3-aminobenzoate-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 3-aminobenzoate-d4. Understanding the stability profile of this deuterated compound is critical for ensuring its integrity and performance in research and development applications, particularly in pharmaceutical sciences where it may be used as an internal standard or a building block in drug discovery.
Core Stability Profile
This compound, a deuterated analog of Methyl 3-aminobenzoate, is generally a stable compound when stored under appropriate conditions. The primary stability concerns for this molecule revolve around its susceptibility to hydrolysis, oxidation, and photolytic degradation, similar to its non-deuterated counterpart. The presence of deuterium atoms on the aromatic ring is not expected to significantly alter these fundamental degradation pathways but may influence the rate of certain metabolic processes, a phenomenon known as the kinetic isotope effect.
One supplier suggests that the compound is stable if stored under recommended conditions and should be re-analyzed for chemical purity after three years.[1] For the non-deuterated form, storage in a cool, dry, and well-ventilated place away from strong oxidizing agents is advised.[2]
Potential Degradation Pathways
The principal chemical degradation pathways for this compound are anticipated to be:
-
Hydrolysis: The ester functional group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions, yielding 3-aminobenzoic acid-d4 and methanol. The rate of hydrolysis is dependent on pH and temperature.
-
Oxidation: The amino group on the aromatic ring is prone to oxidation, which can lead to the formation of colored degradation products. Contact with strong oxidizing agents should be avoided.
-
Photodegradation: Aromatic amines can be sensitive to light. Exposure to UV radiation can promote degradation, as has been demonstrated for the related compound Methyl 2-aminobenzoate.[3][4][5]
The deuteration on the aromatic ring is primarily intended to alter metabolic pathways in biological systems rather than significantly impacting its intrinsic chemical stability under typical storage conditions. However, it is crucial to perform stability studies to confirm this for specific applications.
Recommended Storage and Handling
To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended.
Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature (20-25°C) | Prevents acceleration of degradation reactions. |
| Humidity | Store in a dry environment. Use of desiccants is recommended. | Minimizes the risk of hydrolysis. |
| Light | Protect from light. Store in amber vials or in the dark. | Prevents photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation of the amino group. |
| Container | Tightly sealed, non-reactive containers (e.g., glass). | Prevents contamination and exposure to air and moisture. |
| Purity Check | Re-analyze for chemical and isotopic purity after three years of storage. | To ensure the compound meets required specifications before use.[1] |
Logical Workflow for Stability Assessment
The following diagram outlines a logical workflow for assessing the stability of this compound.
Potential Chemical Degradation Pathways
The following diagram illustrates the potential chemical degradation pathways for Methyl 3-aminobenzoate. The deuterated positions on the aromatic ring are not directly involved in these primary degradation reactions.
Experimental Protocols for Stability Testing
To rigorously assess the stability of this compound, a series of forced degradation and long-term stability studies should be conducted. These studies are essential for identifying potential degradation products and determining the compound's shelf-life. The following protocols are based on general principles for stability testing of deuterated compounds and can be adapted from ICH Q1A (R2) guidelines.[2][6][7][8][9]
Protocol 1: Forced Degradation Studies
Objective: To identify potential degradation pathways and products under stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the sample solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the sample solution and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% hydrogen peroxide to the sample solution and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, store a solution of the compound at 60°C for 48 hours.
-
Photostability: Expose a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark.
-
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots of the stressed samples. Neutralize the acid and base hydrolysis samples before analysis. Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS).
-
Data Interpretation: Quantify the amount of this compound remaining and identify any major degradation products by comparing the chromatograms of stressed and unstressed samples. Mass spectrometry will be crucial for identifying the structures of the degradation products.
Protocol 2: Assessment of H/D Back-Exchange Stability
Objective: To determine the stability of the deuterium label under conditions relevant to experimental use.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in an aprotic, anhydrous solvent (e.g., DMSO). Spike a known concentration of the stock solution into the test medium (e.g., phosphate-buffered saline pH 7.4, plasma).
-
Incubation: Incubate the sample at a relevant temperature (e.g., 37°C for physiological studies). Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Quenching and Extraction: Immediately stop any potential enzymatic activity by adding a quenching solution (e.g., cold acetonitrile). Extract the compound from the matrix if necessary.
-
Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS). Monitor the mass isotopologue distribution of the compound over time.
-
Data Interpretation: A shift towards lower masses indicates H/D back-exchange. Calculate the percentage of the deuterated form remaining at each time point to determine the rate of exchange.
Protocol 3: Long-Term Stability Study
Objective: To determine the shelf-life and re-test period under recommended storage conditions.
Methodology:
-
Sample Preparation: Store multiple batches of this compound in its final container closure system under the recommended storage conditions (room temperature, protected from light and moisture).
-
Testing Schedule: Analyze the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analytical Tests: At each time point, perform a full analysis including:
-
Appearance
-
Assay (e.g., by HPLC)
-
Purity (e.g., by HPLC for related substances)
-
Isotopic Enrichment (e.g., by LC-MS or NMR)
-
Water content (e.g., by Karl Fischer titration)
-
-
Data Evaluation: Evaluate the data for any trends in degradation or changes in physical and chemical properties over time. The re-test period or shelf-life is determined based on the time at which the compound no longer meets its pre-defined acceptance criteria.
By adhering to these storage recommendations and conducting thorough stability testing, researchers and scientists can ensure the quality and reliability of this compound in their applications.
References
- 1. researchgate.net [researchgate.net]
- 2. ICH Official web site : ICH [ich.org]
- 3. Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]
- 8. database.ich.org [database.ich.org]
- 9. ikev.org [ikev.org]
Commercial Suppliers and Technical Applications of Methyl 3-aminobenzoate-d4: A Guide for Researchers
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is a critical component of accurate and reliable quantitative bioanalysis. This technical guide provides an in-depth overview of the commercial availability of Methyl 3-aminobenzoate-d4, a deuterated internal standard, and explores its application in analytical methodologies and potential relevance in drug discovery.
Commercial Availability
This compound is a specialized chemical available from a select number of suppliers that focus on stable isotope-labeled compounds. The primary suppliers identified are C/D/N Isotopes, Toronto Research Chemicals, and LGC Standards. A summary of the key quantitative data for their products is presented in Table 1 for easy comparison.
| Supplier | Product Number | CAS Number | Isotopic Enrichment | Chemical Formula | Molecular Weight | Available Quantities | Purity |
| C/D/N Isotopes | D-7179 | 911132-57-5 | 98 atom % D | H₂NC₆D₄COOCH₃ | 155.19 | 0.1 g, 0.25 g | Not specified |
| Toronto Research Chemicals | M295727 | 911132-57-5 | Not specified | C₈H₅D₄NO₂ | 155.19 | Not specified | Not specified |
| LGC Standards | TRC-M295727-10MG | 911132-57-5 | Not specified | C₈H₅D₄NO₂ | 155.19 | 10 mg | Not specified |
Table 1: Commercial Suppliers and Product Specifications for this compound.
Application in Bioanalytical Methods: Experimental Protocol
This compound is ideally suited for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalytical methods. Its chemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation and analysis, thus correcting for variations in extraction recovery, matrix effects, and instrument response.[1]
Below is a detailed, representative protocol for the quantification of a hypothetical analyte in a biological matrix, such as human plasma, using this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the non-deuterated analyte in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Dissolve this compound in methanol to a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in methanol.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a portion onto the LC-MS/MS system.[2]
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte: Determine the precursor and product ion transitions for the specific analyte.
-
This compound: Determine the precursor and product ion transitions (e.g., m/z 156.1 → [product ion]).
-
-
Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard.
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the calibration curve.
-
Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.
Biological Relevance and Signaling Pathways
While the primary application of this compound is as an internal standard, the core structure of aminobenzoates is found in various biologically active molecules. Research into aminobenzoate derivatives has revealed their potential as anticancer and antimicrobial agents.[3]
For instance, a fluorinated benzothiazole analogue containing a 2-(4-amino-3-methylphenyl) moiety, which is structurally related to the non-deuterated core of Methyl 3-aminobenzoate, has been shown to induce single-strand breaks and DNA-protein cross-links in sensitive breast cancer cells.[4] This suggests a mechanism of action that involves the induction of DNA damage, which can trigger downstream signaling pathways leading to cell cycle arrest and apoptosis.
The following diagram illustrates a simplified, hypothetical signaling pathway where a biologically active aminobenzoate derivative induces DNA damage, leading to the activation of the DNA damage response (DDR) pathway.
This diagram illustrates how a compound like a biologically active aminobenzoate derivative can cause DNA single-strand breaks, which in turn activates the DNA Damage Response (DDR). The DDR activation can lead to two primary outcomes for the cell: cell cycle arrest to allow for DNA repair, or apoptosis (programmed cell death) if the damage is too severe.
Experimental Workflow for Bioanalytical Method Validation
The validation of a bioanalytical method using a deuterated internal standard like this compound is a critical process to ensure the reliability of the data. The following workflow outlines the key steps involved in this validation process.
This workflow begins with method development, where the appropriate analyte and internal standard are selected, and the sample preparation and LC-MS/MS conditions are optimized. The subsequent validation phase involves a series of experiments to assess the specificity, linearity, accuracy, precision, matrix effect, recovery, and stability of the method. Once validated, the method can be confidently used for routine sample analysis in drug development and clinical studies.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. lcms.cz [lcms.cz]
- 3. scispace.com [scispace.com]
- 4. Anti-tumor drug candidate 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole induces single-strand breaks and DNA-protein cross-links in sensitive MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Safety Data for Methyl 3-aminobenzoate-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data for Methyl 3-aminobenzoate-d4 (Deuterated Methyl 3-aminobenzoate). The information is compiled from available Safety Data Sheets (SDS) for the deuterated compound and its non-deuterated analogue, Methyl 3-aminobenzoate. It is important to note that while the toxicological properties are expected to be very similar, this guide primarily references data from the non-deuterated form due to the limited specific experimental data for the deuterated version.
Chemical Identification and Physical Properties
| Property | Value | Reference |
| Product Name | Methyl 3-Aminobenzoate-2,4,5,6-d4 | [1] |
| Synonyms | m-Aminobenzoic Acid Methyl Ester-d4 | [1] |
| CAS Number | 911132-57-5 | [1] |
| CAS Number (Unlabelled) | 4518-10-9 | [1][2] |
| Molecular Formula | H₂NC₆D₄COOCH₃ | [1] |
| Molecular Weight | 155.19 g/mol | [1] |
| Appearance | Crystals or chunks, white to brown | [3] |
| Melting Point | ≥42 °C | [3] |
| Isotopic Enrichment | 98 atom % D | [1] |
Hazard Identification and Classification
Methyl 3-aminobenzoate is classified as hazardous. The hazard classifications according to the 2012 OSHA Hazard Communication Standard are summarized below.
| Hazard Class | Category |
| Acute oral toxicity | Category 4 |
| Acute dermal toxicity | Category 4 |
| Acute Inhalation Toxicity - Dusts and Mists | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity (single exposure) | Category 3 |
| Target Organs | Respiratory system |
Signal Word: Warning[2]
Hazard Statements:
First-Aid Measures
Immediate medical attention is required in case of exposure. Always show the safety data sheet to the attending medical professional.
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove victim to fresh air and keep at rest in a comfortable position for breathing. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance. Seek immediate medical attention.[4][6] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove and wash contaminated clothing before reuse. If skin irritation persists, call a physician.[5][6] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][5][6] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][6][7] |
Handling and Storage
Handling:
-
Wear personal protective equipment, including chemical safety goggles, gloves, and protective clothing.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not ingest. If swallowed, seek immediate medical assistance.[2][6]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][5][6]
-
Store locked up.[6]
-
Incompatible materials include acids, bases, and reducing agents.[2][4]
Personal Protective Equipment
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][6] |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][6] |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The hazard classifications are based on standard toxicological studies required by regulatory bodies. The general methodologies for such assessments are outlined below.
Acute Toxicity (Oral, Dermal, Inhalation): These studies typically involve the administration of the substance to laboratory animals (e.g., rats) in single or multiple doses over a short period. The lethal dose (LD50) or lethal concentration (LC50) that causes mortality in 50% of the test population is determined. Observations for signs of toxicity are made throughout the study.
Skin and Eye Irritation: These protocols involve applying the substance to the skin or into the eyes of laboratory animals (e.g., rabbits) and observing for signs of irritation, such as redness, swelling, and corrosion over a set period.
Specific Target Organ Toxicity (Single Exposure): This involves exposing animals to the substance once and observing for any functional or morphological changes in specific organs, in this case, the respiratory system.
Logical Workflows
Caption: Workflow for hazard identification and first-aid.
Caption: General protocol for handling spills.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. fishersci.com [fishersci.com]
- 3. Methyl 3-aminobenzoate = 97.0 GC 4518-10-9 [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. store.sangon.com [store.sangon.com]
Methodological & Application
Application Note: Quantification of Aromatic Amines in Human Plasma using Methyl 3-aminobenzoate-d4 as an Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of a representative aromatic amine, designated as "Analyte X," in human plasma. The method utilizes a simple protein precipitation for sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection. Methyl 3-aminobenzoate-d4 is employed as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. The described workflow is suitable for high-throughput analysis in clinical research and drug development settings.
Introduction
Aromatic amines are a class of compounds frequently encountered in pharmaceutical development, industrial chemicals, and environmental analysis. Accurate quantification of these compounds in complex biological matrices like plasma is crucial for pharmacokinetic studies, toxicological assessments, and monitoring of exposure. The use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative mass spectrometry.[1] SIL internal standards, such as this compound, co-elute with the analyte and exhibit nearly identical chemical and physical properties, allowing for effective correction of variations in sample extraction, matrix effects, and instrument response.[2] This leads to enhanced accuracy, precision, and robustness of the analytical method.
This note provides a detailed protocol for the quantification of a model aromatic amine, "Analyte X," using this compound as the internal standard.
Experimental
Materials and Reagents
-
Analyte X: (Hypothetical Analyte)
-
Internal Standard: this compound (M-d4 IS)
-
Control Human Plasma: K2-EDTA
-
Acetonitrile (ACN): LC-MS grade
-
Methanol (MeOH): LC-MS grade
-
Formic Acid (FA): LC-MS grade
-
Water: Deionized, 18 MΩ·cm
-
Methyl 3-aminobenzoate (Analyte Analog): Molecular Weight: 151.16 g/mol [3][4]
Stock and Working Solutions
-
Analyte X Stock Solution: 1.00 mg/mL in Methanol.
-
M-d4 IS Stock Solution: 1.00 mg/mL in Methanol.
-
Analyte X Working Solutions: Prepared by serial dilution of the stock solution with 50:50 (v/v) Methanol:Water to prepare calibration standards and quality control (QC) samples.
-
M-d4 IS Working Solution: A 50 ng/mL solution prepared by diluting the stock solution with Acetonitrile. This solution is used as the protein precipitation solvent.
Sample Preparation Protocol
A protein precipitation method was employed for sample preparation:
-
Pipette 50 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the M-d4 IS working solution (50 ng/mL in Acetonitrile) to each tube.
-
Vortex the tubes for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Logical Workflow for Sample Analysis
Caption: High-level workflow from sample preparation to final quantification.
LC-MS/MS Method
Liquid Chromatography (LC)
| Parameter | Condition |
| System | Standard UHPLC System |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Condition |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte X | 166.1 | 107.1 | 25 |
| This compound (M-d4 IS) | 156.2 | 124.1 | 22 |
Note: MRM transitions for "Analyte X" are hypothetical. The precursor for M-d4 IS is based on a +4 Da shift from the native compound's molecular ion (152.16 m/z).
Results and Discussion
Linearity
The calibration curve was constructed by plotting the peak area ratio of Analyte X to M-d4 IS against the nominal concentration of Analyte X. The method demonstrated excellent linearity over the concentration range of 1.00 to 1000 ng/mL in human plasma. A linear regression with a 1/x² weighting factor was used for the calibration.
| Analyte X Conc. (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.00 | 0.015 | 0.98 | 98.0 |
| 5.00 | 0.076 | 5.05 | 101.0 |
| 25.0 | 0.380 | 25.3 | 101.2 |
| 100 | 1.51 | 100.5 | 100.5 |
| 250 | 3.78 | 251.8 | 100.7 |
| 500 | 7.55 | 499.5 | 99.9 |
| 800 | 12.01 | 798.9 | 99.9 |
| 1000 | 15.12 | 1006.1 | 100.6 |
| Correlation Coefficient (r²) | > 0.998 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated using four levels of QC samples (Lower Limit of Quantification, Low, Mid, and High). The results demonstrate that the method is both precise and accurate, with %CV values below 8% and accuracy within ±10% of the nominal values.
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day (n=18) Mean Conc. (ng/mL) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1.00 | 1.03 | 103.0 | 7.5 | 1.05 | 105.0 | 7.9 |
| Low QC | 3.00 | 2.95 | 98.3 | 5.1 | 2.91 | 97.0 | 6.2 |
| Mid QC | 150 | 153.2 | 102.1 | 3.4 | 154.8 | 103.2 | 4.1 |
| High QC | 750 | 742.5 | 99.0 | 2.8 | 735.1 | 98.0 | 3.5 |
Principle of Internal Standard Correction
Caption: How a co-eluting internal standard corrects for signal suppression.
Conclusion
This application note presents a straightforward, rapid, and reliable LC-MS/MS method for the quantification of an aromatic amine in human plasma. The use of this compound as an internal standard successfully compensates for analytical variability, providing excellent accuracy and precision. The method meets typical requirements for bioanalytical method validation and is suitable for supporting regulated and non-regulated drug development studies.
References
Application Notes and Protocols for Quantitative Analysis Using Methyl 3-aminobenzoate-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative bioanalysis, particularly within drug discovery and development, the accuracy and precision of analytical methods are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.[1] A key element in achieving reliable quantitative data with LC-MS/MS is the use of a suitable internal standard (IS).[2] Stable isotope-labeled (SIL) internal standards, such as Methyl 3-aminobenzoate-d4, are considered the most effective choice for correcting variability throughout the analytical process.[3]
This compound is a deuterated analog of Methyl 3-aminobenzoate, a compound containing an aromatic amine and a methyl ester functional group. Its structure makes it a suitable internal standard for the quantitative analysis of structurally similar analytes, including various primary aromatic amines, drug candidates, and their metabolites. By incorporating a known amount of this compound into a sample at an early stage, it can compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the integrity of the quantitative results.[2][3]
These application notes provide a comprehensive, representative protocol for the use of this compound as an internal standard in a typical LC-MS/MS workflow for the quantification of a target analyte in a biological matrix, such as human plasma.
Principle of Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard like this compound is based on the principle of isotope dilution mass spectrometry (IDMS). The SIL-IS is chemically and physically almost identical to the target analyte, leading to very similar behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[3] Because the SIL-IS has a different mass due to the deuterium labels, it can be distinguished from the analyte by the mass spectrometer. By calculating the ratio of the analyte's peak area to the internal standard's peak area, any variations introduced during the analytical procedure are normalized, leading to highly accurate and precise quantification.[2]
Experimental Protocols
This section outlines a representative protocol for the quantitative analysis of a hypothetical analyte, "Analyte X," in human plasma using this compound as an internal standard.
Materials and Reagents
-
Analyte X: Reference standard of known purity.
-
Internal Standard: this compound (IS).
-
Control Matrix: Blank human plasma (with appropriate anticoagulant, e.g., K2-EDTA).
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.
-
Reagents: Formic acid, ammonium formate (or other appropriate mobile phase modifiers).
-
Sample Preparation: Solid-phase extraction (SPE) cartridges or protein precipitation (PPT) plates.
Instrumentation
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A suitable reversed-phase column (e.g., C18, Phenyl-Hexyl) with appropriate dimensions (e.g., 2.1 x 50 mm, 1.8 µm).
Preparation of Standard and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of Analyte X and this compound (IS) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Analyte X stock solution to create working standard solutions for spiking into the blank plasma to form the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the appropriate solvent.
-
Calibration Standards and Quality Controls (QCs): Spike known concentrations of Analyte X working solutions into blank human plasma to prepare calibration standards at a minimum of six concentration levels. Similarly, prepare QC samples at a minimum of three concentration levels (low, medium, and high).
Sample Preparation (Protein Precipitation Method)
-
Aliquot 50 µL of plasma samples (standards, QCs, or unknown study samples) into a 96-well plate.
-
Add 150 µL of the internal standard working solution in acetonitrile (containing this compound) to each well.
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are representative conditions and should be optimized for the specific analyte.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| MRM Transition (Analyte X) | To be determined based on analyte structure (e.g., Q1: 152.2 -> Q3: 120.1) |
| MRM Transition (IS) | To be determined (e.g., Q1: 156.2 -> Q3: 124.1) |
Data Analysis and Quantification
The concentration of Analyte X in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. A weighted linear regression (e.g., 1/x²) is typically used to fit the curve. The concentrations of Analyte X in the QC and unknown samples are then calculated from the regression equation.
Data Presentation: Bioanalytical Method Validation Summary
The following tables present typical quantitative data from a bioanalytical method validation for "Analyte X" using this compound as the internal standard. These results are representative and demonstrate the expected performance of a robust method.
Table 3: Calibration Curve Performance
| Analyte X Concentration (ng/mL) | Mean Back-Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1.00 (LLOQ) | 1.02 | 102.0 | 8.5 |
| 2.50 | 2.45 | 98.0 | 6.2 |
| 10.0 | 10.3 | 103.0 | 4.1 |
| 50.0 | 49.1 | 98.2 | 3.5 |
| 200 | 204 | 102.0 | 2.8 |
| 400 | 396 | 99.0 | 3.1 |
| 500 (ULOQ) | 498 | 99.6 | 4.5 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification
Table 4: Inter-day and Intra-day Precision and Accuracy
| QC Level | Nominal Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ QC | 1.00 | 7.8 | 105.0 | 9.2 | 103.5 |
| Low QC | 3.00 | 6.5 | 101.3 | 7.1 | 99.8 |
| Mid QC | 75.0 | 4.2 | 97.5 | 5.5 | 98.2 |
| High QC | 375 | 3.8 | 102.1 | 4.9 | 101.4 |
Table 5: Matrix Effect and Recovery
| QC Level | Analyte X Recovery (%) | IS Recovery (%) | Analyte X Matrix Factor | IS Matrix Factor | Normalized Matrix Factor |
| Low QC | 85.2 | 87.1 | 0.98 | 0.99 | 0.99 |
| High QC | 88.9 | 86.5 | 1.02 | 1.01 | 1.01 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of a target analyte in a biological matrix using an internal standard.
Caption: A typical bioanalytical workflow using an internal standard.
Logical Relationship of Internal Standard Correction
This diagram illustrates how an internal standard corrects for variability in the analytical process.
Caption: How internal standards correct for analytical variability.
References
Quantitative Analysis of Methyl 3-aminobenzoate in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Methyl 3-aminobenzoate in human plasma. The method utilizes a stable isotope-labeled internal standard, Methyl 3-aminobenzoate-d4, to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is suitable for pharmacokinetic studies and other applications requiring the precise quantification of Methyl 3-aminobenzoate in a biological matrix.
Introduction
Methyl 3-aminobenzoate is a chemical compound with applications in various fields, including as a building block in the synthesis of pharmaceuticals and other organic molecules. Accurate and reliable quantification of this analyte in biological matrices is often crucial for preclinical and clinical studies. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the quantitative results.
Experimental
Materials and Reagents
-
Methyl 3-aminobenzoate (Analyte)
-
This compound (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera™ series or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Phenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm or equivalent
Liquid Chromatography Conditions
A gradient elution was used for the chromatographic separation.
| Parameter | Value |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.00 | |
| 0.50 | |
| 2.50 | |
| 3.50 | |
| 3.51 | |
| 5.00 |
Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The ion source parameters were optimized for maximum signal intensity.
| Parameter | Value |
| Ion Source | ESI |
| Polarity | Positive |
| Curtain Gas (CUR) | 30 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage (IS) | 5500 V |
| Temperature (TEM) | 500 °C |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 50 psi |
MRM Transitions
The following Multiple Reaction Monitoring (MRM) transitions were used for the quantification of Methyl 3-aminobenzoate and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | DP (V) | EP (V) | CE (eV) | CXP (V) |
| Methyl 3-aminobenzoate | 152.1 | 120.1 | 150 | 60 | 10 | 25 | 12 |
| This compound | 156.1 | 124.1 | 150 | 60 | 10 | 25 | 12 |
DP = Declustering Potential; EP = Entrance Potential; CE = Collision Energy; CXP = Collision Cell Exit Potential.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Methyl 3-aminobenzoate and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Methyl 3-aminobenzoate stock solution in 50:50 (v/v) methanol:water to create calibration curve (CC) working standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC and QC samples at the desired concentrations.
Sample Preparation Protocol (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
To 50 µL of plasma sample, add 200 µL of the internal standard working solution in acetonitrile (100 ng/mL this compound in ACN).
-
Vortex each tube for 30 seconds to precipitate the proteins.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Data and Results
Calibration Curve
The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL.
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Hypothetical) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.590 |
| 100 | 1.180 |
| 250 | 2.950 |
| 500 | 5.890 |
| 1000 | 11.850 |
| Correlation Coefficient (r²) | > 0.998 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four QC levels.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 8.5 | -3.2 | 9.8 | -4.5 |
| Low QC | 3 | 6.2 | 1.5 | 7.5 | 2.1 |
| Mid QC | 80 | 4.1 | -0.8 | 5.3 | -1.2 |
| High QC | 800 | 3.5 | 2.3 | 4.8 | 1.9 |
LLOQ = Lower Limit of Quantification
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Methyl 3-aminobenzoate.
Discussion
The developed LC-MS/MS method provides a reliable and sensitive approach for the quantification of Methyl 3-aminobenzoate in human plasma. The use of a deuterated internal standard, this compound, effectively compensates for any variability during sample preparation and analysis, leading to high precision and accuracy. The simple protein precipitation sample preparation protocol is efficient and suitable for high-throughput analysis. The chromatographic conditions provide good separation and peak shape for the analyte and internal standard. The mass spectrometric parameters were optimized to achieve excellent sensitivity, with a lower limit of quantification of 1 ng/mL.
Conclusion
This application note describes a validated LC-MS/MS method for the determination of Methyl 3-aminobenzoate in human plasma. The method is sensitive, selective, accurate, and precise, making it well-suited for supporting pharmacokinetic and other drug development studies.
Application Notes and Protocols for the Use of Methyl 3-aminobenzoate-d4 in Pharmacokinetic Studies
Introduction
Methyl 3-aminobenzoate is an organic compound utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for assessing its potential biological effects and safety. Stable isotope-labeled compounds, such as Methyl 3-aminobenzoate-d4, are invaluable tools in these studies.[3][4] Deuteration, the replacement of hydrogen with its stable isotope deuterium, offers significant advantages in bioanalysis.[3][4] Specifically, this compound, with deuterium atoms on the benzene ring, serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation, while its mass difference allows for clear differentiation by the mass spectrometer.
Key Applications of this compound in Pharmacokinetic Studies
-
Internal Standard in Bioanalytical Methods: The primary application of this compound is as an internal standard (IS) in the quantification of Methyl 3-aminobenzoate in biological matrices such as plasma, urine, and tissue homogenates. The use of a stable isotope-labeled IS is the gold standard in LC-MS/MS bioanalysis as it corrects for variability in sample preparation and matrix effects, leading to high accuracy and precision.
-
Metabolite Identification: While the deuteration in this compound is on the aromatic ring and not at the primary sites of metabolism (the ester and amino groups), it can still be used in conjunction with the unlabeled compound in metabolic studies. By administering a mixture of the labeled and unlabeled compound, metabolites can be more easily identified by their characteristic isotopic pattern in the mass spectrum.
-
Pharmacokinetic Profiling: Accurate quantification using this compound as an internal standard enables the determination of key pharmacokinetic parameters of Methyl 3-aminobenzoate, including:
-
Bioavailability
-
Clearance
-
Volume of distribution
-
Half-life
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Proposed Metabolic Pathway of Methyl 3-aminobenzoate
Based on the known metabolism of similar compounds, the primary metabolic pathways for Methyl 3-aminobenzoate are likely to be hydrolysis of the methyl ester and N-acetylation of the amino group.[7] Ester hydrolysis, catalyzed by carboxylesterases, would yield 3-aminobenzoic acid.[7] N-acetylation, a common route for aromatic amines, would produce Methyl 3-(acetylamino)benzoate. Further metabolism could involve hydroxylation of the aromatic ring followed by glucuronidation or sulfation. A study on m-aminobenzoic acid in rats indicated it undergoes metabolism, supporting this proposed pathway.[8]
Caption: Proposed metabolic pathway for Methyl 3-aminobenzoate.
Experimental Protocols
1. In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of Methyl 3-aminobenzoate.
Materials:
-
Methyl 3-aminobenzoate
-
This compound (for analytical internal standard)
-
Vehicle for dosing (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Dosing gavage needles and syringes
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Freezer (-80°C)
Protocol:
-
Dose Formulation: Prepare a homogenous suspension of Methyl 3-aminobenzoate in the vehicle at the desired concentration (e.g., 10 mg/mL).
-
Animal Dosing: Acclimatize rats for at least 3 days before the study. Fast the animals overnight prior to dosing. Administer a single oral dose of Methyl 3-aminobenzoate (e.g., 100 mg/kg) via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately after collection, place blood samples into EDTA-coated tubes. Centrifuge the blood at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C until bioanalysis.
Caption: Workflow for an in vivo pharmacokinetic study.
2. Bioanalytical Method for Quantification of Methyl 3-aminobenzoate in Plasma by LC-MS/MS
This protocol describes a general procedure for the quantification of Methyl 3-aminobenzoate in rat plasma using this compound as an internal standard.
Materials:
-
Rat plasma samples from the pharmacokinetic study
-
Methyl 3-aminobenzoate (for calibration standards and quality controls)
-
This compound (Internal Standard, IS)
-
Acetonitrile (ACN)
-
Formic acid
-
Water (HPLC grade)
-
96-well plates
-
LC-MS/MS system
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Methyl 3-aminobenzoate in ACN.
-
Prepare a 1 mg/mL stock solution of this compound in ACN.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Serially dilute the Methyl 3-aminobenzoate stock solution with ACN/water (50:50, v/v) to prepare working solutions.
-
Spike blank rat plasma with the working solutions to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QCs (e.g., low, medium, high concentrations).
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC in a 96-well plate, add 150 µL of ACN containing the internal standard (e.g., 100 ng/mL this compound).
-
Vortex the plate for 5 minutes to precipitate proteins.
-
Centrifuge the plate at 4,000 rpm for 15 minutes.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in ACN
-
Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Methyl 3-aminobenzoate: Q1 (152.1) -> Q3 (e.g., 120.1, 92.1)
-
This compound: Q1 (156.1) -> Q3 (e.g., 124.1, 96.1)
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Methyl 3-aminobenzoate in the plasma samples and QCs from the calibration curve.
-
Caption: Bioanalytical workflow for plasma sample analysis.
Data Presentation
The following table illustrates a hypothetical comparison of pharmacokinetic parameters for Methyl 3-aminobenzoate and a potentially deuterated version designed to have an altered metabolic profile (Note: This is for illustrative purposes as this compound is primarily used as an internal standard).
| Parameter | Abbreviation | Methyl 3-aminobenzoate (Hypothetical) | Deuterated Analog (Hypothetical) |
| Maximum Plasma Concentration | Cmax (ng/mL) | 850 | 1200 |
| Time to Cmax | Tmax (h) | 1.0 | 1.5 |
| Area Under the Curve (0-t) | AUC(0-t) (ng*h/mL) | 3400 | 6800 |
| Half-life | t1/2 (h) | 2.5 | 5.0 |
| Clearance | CL/F (L/h/kg) | 29.4 | 14.7 |
| Volume of Distribution | Vz/F (L/kg) | 106 | 106 |
Summary
This compound is an essential tool for the accurate and precise quantification of Methyl 3-aminobenzoate in biological matrices.[6] Its use as an internal standard in LC-MS/MS-based bioanalytical methods is critical for reliable pharmacokinetic studies.[5] The protocols provided herein offer a framework for conducting in vivo pharmacokinetic assessments and subsequent bioanalysis. While specific experimental conditions may require optimization, these guidelines provide a robust starting point for researchers and drug development professionals investigating the ADME properties of Methyl 3-aminobenzoate.
References
- 1. Methyl 3-aminobenzoate (4518-10-9) for sale [vulcanchem.com]
- 2. CAS 4518-10-9: Methyl 3-aminobenzoate | CymitQuimica [cymitquimica.com]
- 3. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromsystems.com [chromsystems.com]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absorption and metabolic characteristics of p-aminobenzoic acid and its isomer, m-aminobenzoic acid, from the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Methyl 3-aminobenzoate in Human Plasma by Isotope Dilution LC-MS/MS using Methyl 3-aminobenzoate-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isotope dilution mass spectrometry is a powerful analytical technique that provides high accuracy and precision for the quantification of analytes in complex biological matrices. This method utilizes a stable isotope-labeled version of the analyte as an internal standard (IS). Because the stable isotope-labeled internal standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same extraction efficiency and ionization suppression or enhancement in the mass spectrometer.[1] This co-behavior allows for reliable correction of variations during sample preparation and analysis.[1] Methyl 3-aminobenzoate is an important chemical intermediate in the synthesis of various pharmaceuticals. This application note describes a robust and sensitive LC-MS/MS method for the quantification of Methyl 3-aminobenzoate in human plasma using Methyl 3-aminobenzoate-d4 as the internal standard.
Experimental Protocols
1. Materials and Reagents
-
Methyl 3-aminobenzoate (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2EDTA)
-
Polypropylene microcentrifuge tubes (1.5 mL)
2. Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Methyl 3-aminobenzoate and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Methyl 3-aminobenzoate primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
-
Calibration Curve Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations (LQC, MQC, HQC).
3. Sample Preparation Protocol
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube and vortex briefly.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer 100 µL of the supernatant to an HPLC vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography: UHPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0.0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: The specific precursor-to-product ion transitions for each analyte and its deuterated internal standard are monitored.[1]
Data Presentation
Table 1: Optimized MRM Transitions for Methyl 3-aminobenzoate and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Methyl 3-aminobenzoate | 152.1 | 120.1 | 100 | 15 |
| This compound | 156.1 | 124.1 | 100 | 15 |
Table 2: Calibration Curve for Methyl 3-aminobenzoate in Human Plasma
| Concentration (ng/mL) | Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | 0.012 | 0.98 | 98.0 |
| 5 | 0.061 | 5.05 | 101.0 |
| 10 | 0.123 | 10.1 | 101.0 |
| 50 | 0.615 | 49.8 | 99.6 |
| 100 | 1.23 | 100.2 | 100.2 |
| 500 | 6.18 | 501.5 | 100.3 |
| 1000 | 12.29 | 998.7 | 99.9 |
| Linearity (R²) | 0.9995 | ||
| Range (ng/mL) | 1 - 1000 |
Table 3: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LQC | 3 | 2.95 | 98.3 | 4.2 |
| MQC | 75 | 76.8 | 102.4 | 3.5 |
| HQC | 750 | 742.5 | 99.0 | 2.8 |
Visualization
Caption: Experimental workflow for the quantification of Methyl 3-aminobenzoate.
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the quantitative analysis of Methyl 3-aminobenzoate in human plasma. The use of its deuterated analog, this compound, as an internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[1][2] The described protocol is suitable for use in regulated bioanalysis for pharmacokinetic and drug metabolism studies.
References
Application Notes and Protocols for Metabolite Identification Using Methyl 3-aminobenzoate-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Methyl 3-aminobenzoate-d4 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Methyl 3-aminobenzoate and its potential metabolites in complex biological matrices. The use of SIL-IS is a cornerstone for accurate and precise quantification in mass spectrometry-based metabolomics and pharmacokinetic studies.[1][2]
Introduction
Methyl 3-aminobenzoate is an aromatic compound used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[3][4] Understanding its metabolic fate is crucial for drug development and safety assessment. Stable isotope labeling, particularly with deuterium, offers a robust method for metabolite identification and quantification.[5] this compound, where four hydrogen atoms on the benzene ring are replaced with deuterium, serves as an ideal internal standard. It co-elutes with the unlabeled analyte but is distinguishable by its mass, allowing for correction of variability during sample preparation and analysis.[6][7]
While carbon-13 (¹³C) and nitrogen-15 (¹⁵N) labels are sometimes preferred due to greater stability, deuterium labeling is a cost-effective and common method.[8] Careful selection of the labeling position is crucial to avoid deuterium loss during metabolism or sample processing.[8][9] For this compound, the deuterium atoms are on the aromatic ring, which is generally stable.
Key Applications
-
Pharmacokinetic (PK) Studies: Accurate quantification of Methyl 3-aminobenzoate in plasma or other biological fluids to determine absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Metabolite Identification and Quantification: Tracing the metabolic pathways of Methyl 3-aminobenzoate by identifying and quantifying its metabolites.
-
Toxicology Studies: Assessing the exposure and metabolic profile of Methyl 3-aminobenzoate in toxicological research.
-
Environmental Analysis: Monitoring the presence and fate of Methyl 3-aminobenzoate in environmental samples.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the quantitative analysis of Methyl 3-aminobenzoate using its deuterated internal standard.
Potential Metabolic Pathway
Methyl 3-aminobenzoate is likely to undergo metabolic transformations common for aromatic amines and esters. The diagram below illustrates a hypothetical metabolic pathway.
Experimental Protocols
Stock Solution and Standard Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Methyl 3-aminobenzoate and this compound into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Methyl 3-aminobenzoate by serial dilution of the primary stock solution with methanol:water (1:1, v/v).
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with methanol:water (1:1, v/v).
-
Sample Preparation (Plasma)
-
To 100 µL of plasma sample, add 10 µL of the IS working solution (100 ng/mL).
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50% methanol in water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Data Presentation
Table 1: LC-MS/MS Parameters for Methyl 3-aminobenzoate and this compound
| Parameter | Value |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 5 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | |
| Methyl 3-aminobenzoate | |
| Q1 (m/z) | 152.1 |
| Q3 (m/z) | 120.1 |
| Collision Energy (eV) | 15 |
| This compound | |
| Q1 (m/z) | 156.1 |
| Q3 (m/z) | 124.1 |
| Collision Energy (eV) | 15 |
Table 2: Representative Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 50,100 | 0.025 |
| 5 | 6,300 | 50,500 | 0.125 |
| 10 | 12,800 | 51,000 | 0.251 |
| 50 | 64,500 | 50,800 | 1.270 |
| 100 | 129,000 | 51,200 | 2.520 |
| 500 | 650,000 | 50,900 | 12.770 |
| Linear Regression | |||
| Equation | y = 0.0255x + 0.001 | ||
| R² | 0.9995 |
Conclusion
The use of this compound as an internal standard provides a reliable and accurate method for the quantification of Methyl 3-aminobenzoate and its metabolites in biological samples. This approach effectively compensates for matrix effects and variations in sample processing, leading to high-quality, reproducible data essential for research, clinical, and pharmaceutical development.[2][10][11] The protocols and data presented here serve as a guide for developing and validating robust bioanalytical methods.
References
- 1. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 2. iroatech.com [iroatech.com]
- 3. CAS 4518-10-9: Methyl 3-aminobenzoate | CymitQuimica [cymitquimica.com]
- 4. Methyl 3-aminobenzoate (4518-10-9) for sale [vulcanchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. UWPR [proteomicsresource.washington.edu]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Use of Methyl 3-aminobenzoate-d4 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving accurate and precise results.[1] Deuterated internal standards, in particular, are invaluable tools for compensating for variability during sample preparation, chromatographic separation, and mass spectrometric detection.[2] Methyl 3-aminobenzoate-d4, a deuterated analog of Methyl 3-aminobenzoate, serves as an ideal internal standard for the quantification of its non-labeled counterpart or structurally similar analytes in complex biological matrices such as plasma, serum, urine, and tissue homogenates.
This document provides detailed application notes and representative protocols for the effective use of this compound as an internal standard in bioanalytical workflows.
Physicochemical Properties
A summary of the relevant physicochemical properties of Methyl 3-aminobenzoate and its deuterated analog is presented below.
| Property | Methyl 3-aminobenzoate | This compound | Reference(s) |
| Molecular Formula | C₈H₉NO₂ | C₈H₅D₄NO₂ | [3] |
| Molecular Weight | 151.16 g/mol | 155.19 g/mol | [4] |
| CAS Number | 4518-10-9 | 911132-57-5 | [4] |
| Appearance | Light beige to brown crystalline powder or crystals | Not specified (typically a solid) | [5] |
| Melting Point | ≥42 °C | Not specified | |
| Water Solubility | Slightly soluble (0.1-1%) | Not specified (expected to be similar to the non-deuterated form) | [5][6] |
| LogP (o/w) | 1.010 (estimated) | Not specified (expected to be similar to the non-deuterated form) | [7] |
Principle of Isotope Dilution Mass Spectrometry
The use of this compound is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated internal standard is added to the biological sample at the beginning of the sample preparation process. Due to their nearly identical physicochemical properties, the analyte and the deuterated internal standard exhibit similar behavior during extraction, chromatography, and ionization. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass difference. By calculating the ratio of the analyte's peak area to the internal standard's peak area, accurate quantification can be achieved, as this ratio remains constant even if there are variations in sample recovery or matrix effects.[8]
Experimental Protocols
The following are representative protocols for the analysis of a small molecule analyte in biological fluids using this compound as an internal standard. The specific conditions may need to be optimized for the analyte of interest and the biological matrix.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve the analyte and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Store the stock solutions at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water). These will be used to prepare calibration curve standards.
-
-
Internal Standard Working Solution (e.g., 100 ng/mL):
-
Dilute the this compound stock solution with the same solvent to a final concentration appropriate for the expected analyte concentration range in the samples.
-
Sample Preparation
The choice of sample preparation technique depends on the biological matrix and the properties of the analyte. Three common methods are described below.
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 20 µL of the this compound working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.[9]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix and inject into the LC-MS/MS system.
-
To 200 µL of urine or plasma sample in a glass tube, add 20 µL of the this compound working solution.
-
Add a suitable buffer to adjust the pH (if necessary for the analyte).
-
Add 1 mL of an appropriate immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix and inject into the LC-MS/MS system.
-
Condition a suitable SPE cartridge (e.g., C18, mixed-mode) with 1 mL of methanol followed by 1 mL of deionized water.[2]
-
To 500 µL of the biological sample, add 50 µL of the this compound working solution.
-
Pre-treat the sample as required (e.g., dilution, pH adjustment).
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with 1 mL of a strong solvent (e.g., methanol, acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix and inject into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical starting conditions for LC-MS/MS analysis. These should be optimized for the specific analyte.
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve good separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing the analyte and this compound solutions into the mass spectrometer. For Methyl 3-aminobenzoate (MW 151.16), a potential precursor ion would be [M+H]⁺ at m/z 152.2. For this compound (MW 155.19), the precursor ion would be [M+H]⁺ at m/z 156.2. Product ions would be determined through fragmentation experiments.
Data Presentation and Method Validation
A bioanalytical method using an internal standard should be validated to ensure its reliability. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[10] The tables below present illustrative data for a hypothetical analyte using a deuterated internal standard, demonstrating the expected performance of a validated method.
Table 1: Illustrative Calibration Curve Parameters
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Illustrative Intra- and Inter-Assay Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%Bias) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%Bias) |
| LLOQ | 1 | < 15 | ± 15 | < 20 | ± 20 |
| Low | 3 | < 10 | ± 10 | < 15 | ± 15 |
| Medium | 100 | < 10 | ± 10 | < 15 | ± 15 |
| High | 800 | < 10 | ± 10 | < 15 | ± 15 |
Table 3: Illustrative Recovery and Matrix Effect Data
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Low | 85.2 | 84.5 | 98.7 |
| High | 86.1 | 85.3 | 101.2 |
| Note: This is example data. Actual results may vary.[1][11] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for bioanalysis using an internal standard.
Rationale for Using a Deuterated Internal Standard
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Benzoic acid, 3-amino-, methyl ester | C8H9NO2 | CID 78274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. METHYL 3-AMINOBENZOATE | 4518-10-9 [chemicalbook.com]
- 6. Methyl 3-aminobenzoate, 98% | Fisher Scientific [fishersci.ca]
- 7. methyl 3-aminobenzoate, 4518-10-9 [thegoodscentscompany.com]
- 8. benchchem.com [benchchem.com]
- 9. texilajournal.com [texilajournal.com]
- 10. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Methyl 3-aminobenzoate-d4 in Environmental Analysis
Introduction
Methyl 3-aminobenzoate-d4 is a deuterated stable isotope-labeled internal standard used for the quantification of methyl 3-aminobenzoate and structurally related aromatic amines in environmental matrices. The presence of aromatic amines in the environment is of growing concern due to their potential toxicity and carcinogenic properties, originating from industrial discharges, pesticide degradation, and the breakdown of dyes. Accurate and sensitive analytical methods are crucial for monitoring these contaminants. The use of isotope-labeled internal standards, such as this compound, in conjunction with mass spectrometry-based techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provides high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.
These application notes provide a generalized protocol for the determination of aromatic amines in water samples using this compound as an internal standard.
Analyte Information
-
Internal Standard: this compound
-
Target Analytes: Methyl 3-aminobenzoate, Aniline, and other substituted anilines.
-
Matrices: Surface water, Wastewater effluent.
Data Presentation
Table 1: LC-MS/MS Parameters for Target Analytes and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Methyl 3-aminobenzoate | 152.1 | 120.1 | 92.1 | 15 |
| This compound (IS) | 156.1 | 124.1 | 96.1 | 15 |
| Aniline | 94.1 | 66.1 | 77.1 | 20 |
| 4-Chloroaniline | 128.0 | 92.0 | 65.0 | 22 |
| 3,4-Dichloroaniline | 162.0 | 126.0 | 90.0 | 25 |
Table 2: Method Performance Data (Hypothetical)
| Analyte | Spiking Level (ng/L) | Mean Recovery (%) | RSD (%) | Limit of Quantification (LOQ) (ng/L) |
| Surface Water | ||||
| Methyl 3-aminobenzoate | 10 | 98.5 | 5.2 | 1.0 |
| 100 | 101.2 | 4.8 | ||
| Aniline | 10 | 95.3 | 6.5 | 2.0 |
| 100 | 98.7 | 5.9 | ||
| Wastewater Effluent | ||||
| Methyl 3-aminobenzoate | 50 | 92.1 | 8.7 | 5.0 |
| 200 | 95.6 | 7.5 | ||
| Aniline | 50 | 89.5 | 9.8 | 10.0 |
| 200 | 93.2 | 8.1 |
Experimental Protocols
1. Materials and Reagents
-
This compound (Internal Standard solution, 100 µg/mL in methanol)
-
Analytical standards of target aromatic amines
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 60 mg, 3 mL)
-
Glass fiber filters (1.0 µm)
-
Nitrogen evaporator
-
Autosampler vials
2. Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of each target analyte (1 mg/mL) in methanol.
-
Working Standard Mixture: Prepare a mixed working standard solution containing all target analytes at a concentration of 1 µg/mL by diluting the stock solutions in methanol.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the working standard mixture and a fixed volume of the internal standard spiking solution into blank matrix extract to achieve final concentrations ranging from 1 to 500 ng/L.
3. Sample Preparation (Solid Phase Extraction - SPE)
-
Filtration: Filter water samples through a 1.0 µm glass fiber filter to remove suspended solids.
-
Spiking: Take a 100 mL aliquot of the filtered water sample and spike with 10 µL of the 100 ng/mL this compound internal standard solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of HPLC-grade water.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the analytes from the cartridge with 2 x 3 mL of methanol into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of 50:50 (v/v) methanol/water with 0.1% formic acid.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity II LC or equivalent
-
MS System: Agilent 6470A Triple Quadrupole LC/MS or equivalent
-
Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-9.1 min: 90-10% B
-
9.1-12 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Gas Temperature: 300 °C
-
Gas Flow: 5 L/min
-
Nebulizer: 45 psi
-
Sheath Gas Temperature: 350 °C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Visualizations
Caption: Experimental workflow for the analysis of aromatic amines.
Caption: Rationale for using an internal standard for accurate quantification.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of methyl 3-aminobenzoate and other aromatic amines in environmental water samples. The described SPE-LC-MS/MS protocol offers high sensitivity and selectivity, enabling the detection and quantification of these contaminants at levels relevant for environmental monitoring. The incorporation of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data quality in complex matrices like wastewater.
Application Notes and Protocols: Methyl 3-aminobenzoate-d4 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of drug metabolism and pharmacokinetics (DMPK), the use of stable isotope-labeled compounds is a cornerstone for developing robust and reliable bioanalytical methods. Deuterated compounds, in particular, have gained significant traction due to their ability to serve as ideal internal standards for mass spectrometry-based quantification. Methyl 3-aminobenzoate-d4, a deuterated analog of Methyl 3-aminobenzoate, offers significant advantages in liquid chromatography-mass spectrometry (LC-MS/MS) assays by minimizing analytical variability.
The primary utility of this compound lies in its application as an internal standard (IS). An ideal IS should mimic the analyte of interest throughout sample preparation and analysis without interfering with its measurement. Stable isotope-labeled standards like this compound are considered the gold standard as their physicochemical properties are nearly identical to the unlabeled counterpart, ensuring they co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery. This minimizes variability arising from sample matrix effects, injection volume inconsistencies, and instrument drift, thereby enhancing the accuracy and precision of quantification.
Furthermore, the strategic placement of deuterium atoms can influence the metabolic fate of a molecule through the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic reactions that involve the cleavage of this bond. While often exploited to create more stable drug candidates, this principle also ensures that a deuterated internal standard remains stable throughout the analytical process.
These application notes provide a comprehensive overview of the utility of this compound in drug metabolism studies, complete with exemplary protocols and data presentation.
Application: Internal Standard for Bioanalytical Methods
This compound is an excellent candidate for use as an internal standard in LC-MS/MS methods for the quantification of various analytes, particularly those with similar structural motifs (e.g., small aromatic amines or esters). Its utility is highlighted in preclinical and clinical pharmacokinetic studies where precise and accurate measurement of drug concentrations in biological matrices is imperative.
Experimental Workflow for Analyte Quantification in Plasma
The following diagram illustrates a typical workflow for the quantification of an analyte in a plasma sample using this compound as an internal standard.
Protocol: Quantification of a Hypothetical Analyte in Human Plasma
This protocol describes a hypothetical LC-MS/MS method for the quantification of "Analyte X" in human plasma, utilizing this compound as an internal standard.
1. Materials and Reagents
-
Human plasma (K2-EDTA)
-
Analyte X reference standard
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Stock and Working Solutions
-
Analyte X Stock Solution (1 mg/mL): Accurately weigh and dissolve Analyte X in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte X Working Solutions: Serially dilute the stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (see below).
4. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
Time (min) %B 0.0 5 2.0 95 2.5 95 2.6 5 | 4.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
-
Analyte X: Q1: 350.2 -> Q3: 180.1
-
This compound (IS): Q1: 156.2 -> Q3: 124.1
-
5. Data Analysis
-
Integrate the peak areas for both Analyte X and the internal standard.
-
Calculate the peak area ratio (Analyte X / IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Analyte X in QC and unknown samples from the calibration curve.
Quantitative Data Summary
The following table presents exemplary data from a hypothetical validation of the bioanalytical method described above. This data illustrates the expected performance of a method utilizing a stable isotope-labeled internal standard.
| Parameter | Concentration (ng/mL) | N | Mean Accuracy (%) | Precision (%CV) |
| Linearity | 1 - 1000 | 8 | - | r² > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 | 6 | 98.5 | 8.2 |
| Quality Control (Low) | 3 | 6 | 102.1 | 6.5 |
| Quality Control (Medium) | 100 | 6 | 97.8 | 4.1 |
| Quality Control (High) | 800 | 6 | 101.3 | 3.5 |
Potential Metabolic Pathway of Methyl 3-aminobenzoate
While this compound is primarily used as an internal standard, understanding the metabolism of the parent compound is relevant. The metabolic fate of Methyl 3-aminobenzoate likely involves reactions common to aromatic amines and esters. The diagram below outlines a plausible metabolic pathway.
This proposed pathway includes Phase I reactions such as ester hydrolysis to 3-aminobenzoic acid and aromatic hydroxylation, followed by Phase II conjugation reactions like N-acetylation and glucuronidation of the primary metabolite.
Conclusion
This compound serves as a valuable tool in drug metabolism and pharmacokinetic studies, primarily through its role as a high-fidelity internal standard for LC-MS/MS bioanalysis. Its use ensures the generation of accurate and precise data, which is critical for making informed decisions throughout the drug development process. The protocols and data presented herein provide a framework for the effective application of this compound in a research and development setting.
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Methyl 3-aminobenzoate-d4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for utilizing Methyl 3-aminobenzoate-d4 as an internal standard to overcome matrix effects in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in our analytical assays?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue extracts).[1][2] This interference can either decrease the signal, a phenomenon known as ion suppression, or increase it, referred to as ion enhancement.[2][3] These effects are a significant concern because they can negatively impact the accuracy, precision, and sensitivity of an analytical method, leading to erroneously low or high quantification of the analyte.[4] Common culprits in complex biological matrices that cause these effects include salts, lipids, proteins, and other endogenous compounds.[5]
Q2: How is this compound intended to correct for matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). SIL-ISs are considered the gold standard for compensating for matrix effects.[6][7][8] Because this compound is chemically and structurally almost identical to the unlabeled analyte (Methyl 3-aminobenzoate), it is expected to have the same chromatographic retention time and experience similar ionization suppression or enhancement.[9][10][11] By adding a known amount of this compound to all samples, calibrators, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric measurement normalizes variations in signal intensity caused by matrix effects, thereby leading to more accurate and precise results.[12]
Q3: What are the key physicochemical properties of Methyl 3-aminobenzoate?
A3: Methyl 3-aminobenzoate is a benzoate ester with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol .[13][14] It typically appears as a light beige to brown crystalline solid.[13][15] It is an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.[13][15][16]
Q4: When should I consider using a deuterated internal standard like this compound?
A4: The use of a deuterated internal standard is highly recommended, particularly in regulated bioanalysis, when dealing with complex matrices that are prone to significant and variable matrix effects.[7][10][17] Regulatory bodies like the European Medicines Agency (EMA) have noted that a vast majority of bioanalytical method validation submissions incorporate SIL-IS.[10] While not always mandatory, their use significantly improves method robustness and data reliability.[7][9]
Troubleshooting Guide
Issue 1: I am using this compound, but my results are still inconsistent and inaccurate.
-
Possible Cause: Differential Matrix Effects This is a common reason for the failure of even deuterated internal standards. It occurs when the analyte and the internal standard are affected differently by the matrix.[12] A primary cause for this is a slight chromatographic separation between the two compounds due to the "deuterium isotope effect," where the deuterated compound may elute slightly earlier than the non-deuterated analyte.[6][8][12] If they elute into regions with varying degrees of ion suppression, the correction will be inaccurate.[11]
-
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and this compound. Their retention times should be virtually identical.[12]
-
Address Isotope Effect Separation: If separation is observed:
-
Modify chromatographic conditions (e.g., adjust the gradient, temperature, or mobile phase composition) to achieve co-elution.[12]
-
Consider a lower-resolution analytical column to encourage peak overlap.[11][12]
-
If available, a ¹³C or ¹⁵N labeled internal standard is less prone to chromatographic shifts.[12]
-
-
Quantify the Matrix Effect: Determine the extent of ion suppression or enhancement for both the analyte and the internal standard across different lots of matrix to assess variability.[12]
-
Issue 2: The signal for both my analyte and this compound is very low or absent in my samples but not in my standards prepared in solvent.
-
Possible Cause: Severe Ion Suppression High concentrations of interfering substances in your sample matrix, such as phospholipids in plasma, can cause significant ion suppression that affects both the analyte and the internal standard.[18]
-
Troubleshooting Steps:
-
Improve Sample Preparation: Enhance your sample cleanup protocol to more effectively remove interfering matrix components.[12]
-
Protein Precipitation (PPT): While simple, it may not be sufficient. Using acetonitrile is often better at removing phospholipids than methanol.[18]
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner sample extract. Experiment with different organic solvents and pH values.[18]
-
Solid-Phase Extraction (SPE): Offers a more targeted and thorough cleanup.[18]
-
-
Sample Dilution: Diluting the sample can lower the concentration of matrix components, thereby reducing their impact.[12][19] This is only a viable option if the analyte concentration is high enough to be detected after dilution.[19]
-
Chromatographic Separation: Modify your LC method to separate the analyte and internal standard from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.[18]
-
Experimental Protocols
Protocol 1: Post-Column Infusion to Qualitatively Assess Matrix Effects
Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
-
Setup: Use a T-connector to introduce a constant flow of a standard solution containing both Methyl 3-aminobenzoate and this compound into the mobile phase stream between the analytical column and the mass spectrometer's ion source.[12]
-
Infusion: Begin the infusion using a syringe pump at a low, constant flow rate (e.g., 5-10 µL/min) and allow the signal for both compounds to stabilize, which will result in a constant, elevated baseline.[12]
-
Injection: Inject an extracted blank matrix sample onto the LC column.[12]
-
Analysis: Monitor the signal of the infused analyte and internal standard throughout the chromatographic run. Any dips or peaks in the baseline indicate retention times where co-eluting matrix components are causing ion suppression or enhancement, respectively.[12][18]
Protocol 2: Quantitative Evaluation of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of the analyte (Methyl 3-aminobenzoate) and internal standard (this compound) at a specific concentration (e.g., medium QC) in a clean solvent (e.g., mobile phase).[7][12]
-
Set B (Post-Extraction Spike): Take at least six different lots of blank matrix and process them through your sample preparation procedure. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentrations as in Set A.[7][12]
-
-
Analysis: Analyze all three sets of samples via LC-MS/MS.
-
Calculation of Matrix Factor (MF): The matrix factor is calculated to determine the extent of the matrix effect.[18]
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
Calculation of IS-Normalized Matrix Factor: To assess how well the internal standard corrects for the matrix effect, calculate the IS-Normalized MF.
IS-Normalized MF = ( (Peak Area of Analyte in Set B) / (Peak Area of IS in Set B) ) / ( (Peak Area of Analyte in Set A) / (Peak Area of IS in Set A) )
An IS-Normalized MF close to 1 indicates that the internal standard is effectively compensating for the matrix effect.
Data Presentation
Table 1: Example Data for Quantitative Evaluation of Matrix Effects
| Sample Set | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Matrix Factor (MF) | IS-Normalized MF |
| Set A (Neat) | 1,200,000 | 1,250,000 | 0.96 | - | - |
| Set B (Post-Spike Lot 1) | 650,000 | 680,000 | 0.956 | 0.54 (Suppression) | 0.996 |
| Set B (Post-Spike Lot 2) | 720,000 | 745,000 | 0.966 | 0.60 (Suppression) | 1.006 |
Visualizations
Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.
Caption: Principle of matrix effect correction using a stable isotope-labeled internal standard.
Caption: Troubleshooting workflow for issues with deuterated internal standards.
References
- 1. nebiolab.com [nebiolab.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Methyl 3-aminobenzoate (4518-10-9) for sale [vulcanchem.com]
- 14. Benzoic acid, 3-amino-, methyl ester | C8H9NO2 | CID 78274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. METHYL 3-AMINOBENZOATE | 4518-10-9 [chemicalbook.com]
- 16. Methyl 3-aminobenzoate, 98% | Fisher Scientific [fishersci.ca]
- 17. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Improving Analytical Precision with Methyl 3-aminobenzoate-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Methyl 3-aminobenzoate-d4 as an internal standard in analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a deuterated stable isotope-labeled internal standard (SIL-IS). Its primary use is in quantitative analytical methods, most commonly liquid chromatography-mass spectrometry (LC-MS/MS), to improve the accuracy and precision of the quantification of the unlabeled analyte, Methyl 3-aminobenzoate, or other structurally similar aromatic amines.[1]
Q2: Why is a deuterated internal standard like this compound preferred over other types of internal standards?
A2: Deuterated internal standards are considered the "gold standard" in quantitative mass spectrometry for several reasons.[2] Since they are chemically almost identical to the analyte, they exhibit very similar behavior during sample preparation, chromatographic separation, and ionization in the mass spectrometer. This allows them to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise results.[1][3]
Q3: What are the key physical and chemical properties of this compound?
A3:
| Property | Value |
|---|---|
| Synonym | m-Aminobenzoic Acid Methyl Ester-d4 |
| Molecular Formula | C₈H₅D₄NO₂ |
| Molecular Weight | 155.19 g/mol |
| CAS Number | 911132-57-5 |
| Isotopic Enrichment | Typically ≥98 atom % D |
| Appearance | White to light beige solid |
| Solubility | Slightly soluble in water. Soluble in organic solvents like methanol and acetonitrile.[4][5][6] |
| Storage | Store at room temperature in a dry and well-ventilated place.[7] |
Q4: How should I prepare my stock and working solutions of this compound?
A4: It is recommended to prepare a stock solution of this compound in a high-purity organic solvent such as methanol or acetonitrile. This stock solution can then be diluted with the appropriate solvent (often the mobile phase or reconstitution solvent) to create a working solution at the desired concentration for spiking into samples and calibration standards.
Q5: What is isotopic exchange, and should I be concerned about it with this compound?
A5: Isotopic exchange is a process where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding environment (e.g., solvent). This can be catalyzed by acidic or basic conditions and elevated temperatures.[8][9][10] For this compound, the deuterium labels are on the aromatic ring, which are generally stable under typical analytical conditions. However, it is good practice to avoid prolonged exposure to harsh pH conditions or high temperatures to minimize any potential for back-exchange.[8]
Troubleshooting Guides
This section addresses common issues that may be encountered when using this compound as an internal standard.
Issue 1: Poor Precision and High Variability in Results
-
Symptom: The relative standard deviation (%RSD) of quality control (QC) samples is higher than the acceptable limit (typically >15%).
-
Possible Causes & Solutions:
-
Inconsistent Spiking: Ensure that the internal standard working solution is added accurately and consistently to all samples, calibration standards, and QCs. Use calibrated pipettes and a consistent procedure.
-
Internal Standard Stability: The internal standard may be degrading in the sample matrix or during sample processing. Assess the stability of this compound in the matrix under the experimental conditions.
-
Matrix Effects: Significant and variable matrix effects between samples can still impact precision. Optimize sample clean-up procedures to remove interfering matrix components.
-
Low Isotopic Purity: If the deuterated standard contains a significant amount of the unlabeled analyte, it can lead to inaccurate results. Verify the isotopic purity of your standard, which should ideally be ≥98%.
-
Issue 2: Inaccurate Quantification (High or Low Bias)
-
Symptom: The calculated concentrations of QC samples are consistently outside the acceptable range of the nominal concentration (typically ±15%).
-
Possible Causes & Solutions:
-
Cross-talk/Isotopic Contribution: The signal from the unlabeled analyte may be contributing to the signal of the deuterated internal standard, or vice-versa. This can occur if the mass spectrometer resolution is insufficient to separate the isotopic peaks. Ensure your MS method is optimized for specificity.
-
Incorrect Concentration of Internal Standard: An error in the preparation of the internal standard stock or working solution will lead to a systematic bias in the results. Prepare fresh solutions and verify their concentrations.
-
Differential Recovery: Although unlikely for a deuterated standard, there could be slight differences in the extraction recovery between the analyte and the internal standard under certain conditions. Evaluate the recovery of both compounds during method development.
-
Issue 3: Poor Peak Shape or Chromatographic Issues
-
Symptom: The chromatographic peak for this compound is broad, tailing, or split.
-
Possible Causes & Solutions:
-
Column Overload: Injecting too high a concentration of the internal standard can lead to poor peak shape. Reduce the concentration of the internal standard working solution.
-
Co-elution with an Interfering Compound: A component from the sample matrix may be co-eluting with the internal standard. Optimize the chromatographic method (e.g., gradient, mobile phase composition) to improve separation.
-
Degradation on Column: The internal standard may be degrading on the analytical column. Ensure the mobile phase is compatible with the compound and the column is in good condition.
-
Data Presentation: Improved Analytical Performance
The use of this compound as an internal standard significantly enhances the accuracy and precision of the analytical method. The following table illustrates a typical improvement in performance for the quantification of Methyl 3-aminobenzoate in human plasma.
| Validation Parameter | Method without Internal Standard | Method with this compound | Typical Acceptance Criteria |
| Linearity (r²) | 0.992 | ≥ 0.998 | ≥ 0.99 |
| Accuracy (% Bias) | |||
| Low QC (10 ng/mL) | -18.5% | -4.2% | Within ±15% |
| Mid QC (100 ng/mL) | +12.8% | +2.1% | Within ±15% |
| High QC (500 ng/mL) | +16.3% | +1.5% | Within ±15% |
| Precision (%RSD) | |||
| Low QC (10 ng/mL) | 19.8% | 5.8% | ≤ 15% |
| Mid QC (100 ng/mL) | 16.2% | 3.5% | ≤ 15% |
| High QC (500 ng/mL) | 15.5% | 2.8% | ≤ 15% |
This data is representative and illustrates the expected improvement in method performance when using a deuterated internal standard.[2][11]
Experimental Protocols
Protocol 1: Quantitative Analysis of Methyl 3-aminobenzoate in Human Plasma using LC-MS/MS
This protocol outlines the steps for the quantitative analysis of Methyl 3-aminobenzoate in human plasma using this compound as an internal standard.
1. Reagent and Standard Preparation:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Methyl 3-aminobenzoate in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte into blank human plasma.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (or standard/QC), add 20 µL of the internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Methyl 3-aminobenzoate: Monitor a specific precursor-to-product ion transition (e.g., m/z 152.1 -> 120.1).
-
This compound: Monitor a specific precursor-to-product ion transition (e.g., m/z 156.1 -> 124.1).
-
4. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for all samples, standards, and QCs.
-
Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression (e.g., 1/x²).
-
Determine the concentration of the analyte in the samples and QCs by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting poor analytical performance when using a deuterated internal standard.
Caption: A typical experimental workflow for the quantitative analysis of an analyte in plasma using a deuterated internal standard.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sciex.com [sciex.com]
- 5. LC/MS/MS Method Package for Primary Metabolites : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 6. METHYL 3-AMINOBENZOATE | 4518-10-9 [chemicalbook.com]
- 7. LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. lcms.cz [lcms.cz]
Technical Support Center: Ion Suppression Effects on Methyl 3-aminobenzoate-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression effects on the Methyl 3-aminobenzoate-d4 signal in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why does it affect my this compound internal standard signal?
A1: Ion suppression is a phenomenon in mass spectrometry where the signal of an analyte is reduced due to the presence of co-eluting compounds from the sample matrix. These interfering compounds can alter the ionization efficiency of the target analyte in the ion source, leading to a decreased signal intensity. Even though this compound is a deuterated internal standard, it can still be susceptible to ion suppression, which can compromise the accuracy and precision of your analytical method.
Q2: What are the common causes of ion suppression for this compound?
A2: Common causes of ion suppression for a small molecule like this compound in biological matrices include:
-
Phospholipids: Abundant in plasma and tissue samples, these are notorious for causing ion suppression.
-
Salts and Buffers: High concentrations of non-volatile salts from sample preparation or mobile phases can lead to ion source contamination and suppression.
-
Co-eluting Metabolites: Endogenous compounds from the biological matrix that have similar chromatographic retention times to your analyte.
-
Formulation Excipients: In drug product analysis, excipients like polymers and detergents can cause significant ion suppression.
Q3: How can I determine if my this compound signal is being suppressed?
A3: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of this compound solution into the LC eluent after the analytical column and before the mass spectrometer. A stable signal will be observed until a region of the chromatogram containing matrix components that cause ion suppression elutes, at which point a dip in the signal will be seen.
Troubleshooting Guides
Issue 1: Inconsistent or low signal intensity of this compound.
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform a post-column infusion experiment as described in Q3 to pinpoint the retention time of the suppression.
-
Optimize Chromatography:
-
Modify the gradient profile to separate this compound from the suppression zone.
-
Consider a different stationary phase that offers alternative selectivity.
-
-
Improve Sample Preparation:
-
Employ a more rigorous sample clean-up method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
For protein precipitation, choose a solvent that provides the cleanest supernatant.
-
-
Check for Source Contamination: A dirty ion source can exacerbate ion suppression. Clean the mass spectrometer's ion source according to the manufacturer's recommendations.
Issue 2: Poor accuracy and precision in quantitative results.
Troubleshooting Steps:
-
Assess Co-elution: Ensure that no endogenous matrix components are co-eluting with and interfering with the this compound peak.
-
Internal Standard Selection: While this compound is a good choice, if suppression is severe and cannot be resolved chromatographically, a different internal standard with a significantly different retention time might be considered, though this is a less ideal solution.
-
Dilution: Diluting the sample can reduce the concentration of matrix components causing suppression. However, ensure the analyte concentration remains within the linear range of the assay.
Experimental Protocols
Protocol: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify regions in the chromatogram where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
This compound standard solution (e.g., 100 ng/mL in 50:50 methanol:water)
-
Blank matrix sample (e.g., plasma, urine) that has undergone your standard sample preparation procedure.
Methodology:
-
System Setup:
-
Connect the LC outlet to one arm of the T-connector.
-
Connect the syringe pump containing the this compound solution to the second arm of the T-connector.
-
Connect the third arm of the T-connector to the mass spectrometer's ion source.
-
-
Infusion:
-
Begin infusing the this compound solution at a constant flow rate (e.g., 10 µL/min).
-
Monitor the signal of this compound in the mass spectrometer. You should observe a stable baseline.
-
-
Injection:
-
Inject the prepared blank matrix sample onto the LC system.
-
-
Data Analysis:
-
Monitor the this compound signal throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression.
-
Data Presentation
Table 1: Illustrative Data on the Impact of Sample Preparation on this compound Signal Intensity
| Sample Preparation Method | Analyte Peak Area (Arbitrary Units) | Internal Standard (this compound) Peak Area (Arbitrary Units) | Signal Suppression (%) |
| Protein Precipitation (Acetonitrile) | 85,000 | 150,000 | 50% |
| Liquid-Liquid Extraction (Ethyl Acetate) | 150,000 | 250,000 | 17% |
| Solid-Phase Extraction (C18) | 170,000 | 290,000 | 3% |
This table presents hypothetical data to illustrate the potential effects of different sample preparation techniques on reducing ion suppression. The "Signal Suppression (%)" is calculated relative to the internal standard signal in a clean solvent.
Visualizations
Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.
Troubleshooting poor recovery of Methyl 3-aminobenzoate-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the poor recovery of Methyl 3-aminobenzoate-d4 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Methyl 3-aminobenzoate, where four hydrogen atoms on the benzene ring have been replaced with deuterium atoms. It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of the non-labeled parent compound, Methyl 3-aminobenzoate. The key advantage of using a stable isotope-labeled internal standard is that it has nearly identical chemical and physical properties to the analyte of interest. This ensures that it behaves similarly during sample preparation, extraction, and analysis, thus effectively compensating for variations in sample handling and matrix effects.
Q2: What are the common causes of poor recovery for this compound?
Poor recovery of this compound can stem from several factors throughout the analytical workflow. These include:
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Suboptimal Sample Preparation: Incorrect pH of the sample solution can lead to the ionization of the amine group, affecting its retention on solid-phase extraction (SPE) cartridges.
-
Inefficient Solid-Phase Extraction (SPE): Issues such as improper sorbent selection, inadequate conditioning of the SPE cartridge, incorrect sample loading flow rate, or use of an inappropriate elution solvent can all lead to significant loss of the internal standard.
-
Analyte Instability: Degradation of this compound can occur due to exposure to harsh pH conditions, light, or elevated temperatures.
-
Deuterium Exchange: Under certain acidic or basic conditions, the deuterium atoms on the aromatic ring may exchange with protons from the solvent or sample matrix, leading to a change in the mass-to-charge ratio and a loss of signal for the deuterated standard.[1][2]
-
LC-MS/MS Method Issues: Suboptimal chromatographic conditions or mass spectrometry parameters can result in poor peak shape, low signal intensity, or ion suppression.
Q3: How does the pKa of Methyl 3-aminobenzoate affect its extraction?
The pKa of the amino group in Methyl 3-aminobenzoate is approximately 3.64.[3][4] This means that at a pH below 3.64, the amino group will be predominantly protonated (positively charged), and at a pH above 3.64, it will be in its neutral form. For efficient extraction using reversed-phase or non-polar sorbents in SPE, it is crucial to ensure the compound is in its neutral, less polar form. Therefore, adjusting the sample pH to be at least 2 units above the pKa (i.e., pH > 5.6) is recommended to maximize its retention on the sorbent.[5][6]
Troubleshooting Guides
Poor Recovery During Solid-Phase Extraction (SPE)
Low recovery during the SPE step is a frequent issue. The following guide provides a systematic approach to troubleshooting this problem.
References
- 1. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. METHYL 3-AMINOBENZOATE | 4518-10-9 [chemicalbook.com]
- 4. Methyl 3-aminobenzoate (4518-10-9) for sale [vulcanchem.com]
- 5. news-medical.net [news-medical.net]
- 6. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Stability of Methyl 3-aminobenzoate-d4 in Solution
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Methyl 3-aminobenzoate-d4 in solution. Below you will find frequently asked questions and troubleshooting guidance to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns for this compound in solution are hydrolysis of the ester group and oxidation of the amino group. These degradation pathways can be influenced by solvent, pH, temperature, light, and air exposure. Aromatic esters and anilines, the functional groups present in this molecule, are susceptible to these degradation routes.[1]
Q2: How does deuteration affect the stability of this compound?
A2: Deuterium is a stable isotope and does not decay.[2] The replacement of hydrogen with deuterium can increase the metabolic stability of a drug due to the kinetic isotope effect, which makes the carbon-deuterium (C-D) bond stronger than the carbon-hydrogen (C-H) bond.[3][4] This can slow down metabolic breakdown and potentially enhance the pharmacokinetic profile of a drug.[3][4] While this effect can also slightly increase chemical stability, the overall stability is still primarily dictated by the compound's molecular structure and storage conditions.[3]
Q3: What are the recommended storage conditions for this compound solutions?
A3: To minimize degradation, solutions of this compound should be stored in a cool, dark place.[5][6] For long-term storage, refrigeration (2-8 °C) or freezing is recommended.[7] It is crucial to use tightly sealed containers, preferably amber glass vials with PTFE-lined caps, to prevent solvent evaporation and exposure to light and air.[7]
Q4: Can the choice of solvent impact the stability of this compound?
A4: Yes, the solvent can significantly impact stability. Protic solvents, especially under acidic or basic conditions, can facilitate the hydrolysis of the ester group. It is important to use high-purity, anhydrous solvents when preparing stock solutions for long-term storage.
Q5: What are the potential degradation products of this compound?
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent analytical results or loss of compound over time.
-
Possible Cause: Degradation of this compound in your stock or working solutions.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure your solutions are stored at the recommended temperature, protected from light, and in tightly sealed containers.[7]
-
Check Solvent Quality: Use high-purity, anhydrous solvents to prepare solutions.
-
pH Considerations: If working with aqueous solutions, be mindful of the pH. The stability of both the ester and the amino group can be pH-dependent.
-
Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from a solid standard.
-
Issue 2: Appearance of unknown peaks in chromatograms.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Stress Testing: To identify potential degradation products, you can perform stress testing on a sample solution. This involves exposing the solution to harsh conditions (e.g., acid, base, heat, light, oxidizing agents) to accelerate degradation.[3]
-
Mass Spectrometry (MS) Analysis: Use LC-MS to analyze the stressed sample and identify the mass of the unknown peaks. This can help in elucidating the structure of the degradation products.
-
Issue 3: Loss of deuterium label (H/D back-exchange).
-
Possible Cause: While the deuterium atoms on the benzene ring are generally stable, back-exchange can occur under certain conditions, particularly with deuteriums attached to heteroatoms. For this compound, the deuterium is on the aromatic ring and should be stable. However, if you suspect this issue, you can perform the following check.
-
Troubleshooting Steps:
-
LC-MS Analysis: Analyze your sample using LC-MS and monitor the mass isotopologue distribution over time. A shift towards lower masses would indicate a loss of deuterium.[3]
-
Control Experiment: Incubate the compound in a protic solvent (e.g., water or methanol) at an elevated temperature and monitor for any changes in the isotopic distribution.
-
Data and Protocols
Table 1: General Stability Profile of Aromatic Esters and Anilines
| Factor | Influence on Stability | Recommendations |
| Temperature | Increased temperature accelerates degradation.[3] | Store solutions at low temperatures (e.g., 4°C or frozen).[3] |
| Light | Exposure to light can cause photolytic degradation. | Store in amber vials or protect from light.[7] |
| pH | Acidic or basic conditions can catalyze hydrolysis of the ester. | Maintain a neutral pH for aqueous solutions where possible. |
| Oxygen | The amino group is susceptible to oxidation. | Use degassed solvents and store under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound.
Methodology: [3]
-
Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Incubate a solution at 80°C.
-
Photolytic Degradation: Expose a solution to a controlled light source.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating method, such as LC-UV or LC-MS, to determine the percentage of the remaining parent compound and identify any degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways for this compound.
References
- 1. zslubes.com [zslubes.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 3-aminobenzoate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. edenbotanicals.com [edenbotanicals.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
Technical Support Center: Chromatographic Analysis of Methyl 3-aminobenzoate-d4
This technical support center provides troubleshooting guidance for common chromatographic peak shape issues encountered during the analysis of Methyl 3-aminobenzoate-d4. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak exhibiting significant tailing?
Peak tailing for this compound is a common issue and is primarily caused by secondary interactions between the basic amine group of the analyte and acidic silanol groups on the surface of silica-based stationary phases.[1][2][3] These interactions create more than one retention mechanism, causing a portion of the analyte molecules to lag behind, resulting in an asymmetric peak.[1][3] Other potential causes include column overload, mobile phase pH being close to the analyte's pKa, or column degradation.[4][5][6]
Q2: How does the mobile phase pH affect the peak shape of this compound?
The mobile phase pH is a critical factor. Methyl 3-aminobenzoate is a basic compound. At a mid-range pH (e.g., > 3), residual silanol groups on the column packing can be ionized and interact strongly with the protonated form of the analyte, causing significant tailing.[3][6] To minimize this, it is often recommended to operate at a lower pH (e.g., 2.5-3.0), which protonates the silanol groups and reduces these unwanted secondary interactions.[3][7]
Q3: Can the deuterium labeling (d4) in my analyte cause the peak shape problems?
It is unlikely that deuterium labeling is the direct cause of poor peak shape. The primary effect of deuteration is a phenomenon known as the deuterium isotope effect, which can cause a small shift in retention time compared to the non-deuterated analog.[8][9] In reversed-phase chromatography, deuterated compounds are often slightly less retained and may elute marginally earlier than their protiated counterparts.[8][10] However, this effect does not typically manifest as peak tailing or fronting.
Q4: How can I determine if my column is the source of the peak shape issue?
Column-related problems are a frequent cause of peak distortion. You can suspect the column if:
-
Peak tailing worsens over a series of injections.
-
You observe a sudden change in peak shape, which could indicate a column void or collapse.[4]
-
The backpressure has increased significantly, suggesting a blocked frit.[4]
A simple diagnostic test is to replace the current column with a new one of the same type. If the peak shape improves, the original column was likely the problem.[4] Using a guard column can help extend the life of your analytical column by protecting it from contaminants.[1]
Q5: What are "secondary interactions" and how do they relate to my analysis?
In an ideal chromatographic separation, retention is based on a single, uniform interaction (e.g., hydrophobic interactions in reversed-phase). Secondary interactions are any additional, unintended interactions between the analyte and the stationary phase.[3] For a basic compound like this compound on a silica-based column, the most common secondary interaction is the strong ionic attraction to deprotonated silanol groups.[3][6] These interactions lead to poor peak shape and should be minimized by adjusting mobile phase conditions or using a more inert column.[3]
Troubleshooting Guide for Peak Shape Issues
This guide provides a systematic approach to diagnosing and resolving common peak shape problems.
Step 1: Initial Assessment & Problem Characterization
First, quantify the peak shape to establish a baseline. The most common metrics are the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates a tailing issue that needs to be addressed.[5] Observe if the issue affects only the this compound peak or all peaks in the chromatogram. If all peaks are affected, it often points to a physical problem like a blocked column frit or extra-column volume.[4]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak shape issues.
Caption: Troubleshooting workflow for chromatographic peak tailing.
Quantitative Data Summary
The following tables summarize the expected impact of key troubleshooting actions on peak shape, using the USP Tailing Factor as the primary metric.
Table 1: Effect of Mobile Phase pH Adjustment
| Condition | Mobile Phase pH | Expected USP Tailing Factor (Tf) | Observation |
| Initial | 5.5 | > 2.0 | Severe tailing due to silanol interactions. |
| Optimized | 2.8 | 1.0 - 1.3 | Significant improvement in peak symmetry. |
Table 2: Effect of Column Type and Condition
| Column Type/Condition | Expected USP Tailing Factor (Tf) | Rationale |
| Standard, non-endcapped C18 | 1.8 - 2.5 | High number of active silanol sites. |
| Modern, end-capped C18 | 1.0 - 1.4 | Silanol activity is minimized by end-capping.[1] |
| Old/Contaminated Column | > 2.0 | Column bed deformation or active site creation.[2] |
Table 3: Effect of Sample Concentration (Overload)
| Injection Mass | Expected USP Tailing Factor (Tf) | Peak Shape |
| High (e.g., 20 µg) | > 1.8 | "Shark fin" or right-triangle shape.[4] |
| Low (e.g., 2 µg) | 1.1 - 1.5 | More symmetrical, Gaussian-like shape. |
Key Experimental Protocols
Protocol 1: Mobile Phase Preparation for Suppressing Silanol Interactions
This protocol describes the preparation of a mobile phase at a low pH to improve the peak shape of basic compounds.
Objective: To prepare a mobile phase with a pH of ~2.8.
Materials:
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (or Trifluoroacetic Acid)
-
0.45 µm solvent filters
Procedure:
-
Measure 950 mL of HPLC-grade water into a clean 1 L solvent bottle.
-
Carefully add approximately 1.0 mL of Formic Acid to the water.
-
Mix the solution thoroughly. Calibrate and use a pH meter to check the pH. If necessary, add Formic Acid dropwise until the pH is stable at 2.8 ± 0.1.
-
Filter the aqueous mobile phase (Phase A) through a 0.45 µm filter.
-
Filter the HPLC-grade Acetonitrile (Phase B) through a separate 0.45 µm filter.
-
Degas both mobile phase components adequately before placing them on the HPLC system.
-
Set your gradient or isocratic conditions as required by your method.
Protocol 2: Column Flushing and Regeneration
This protocol is for cleaning a reversed-phase column that shows signs of contamination, leading to poor peak shape.
Objective: To remove strongly retained contaminants from a C18 column.
Procedure:
-
Disconnect the column from the detector to avoid contamination.
-
Set the pump flow rate to 50% of the maximum recommended flow rate for the column.
-
Flush the column with 20-30 column volumes of your mobile phase without the buffer (e.g., water/acetonitrile mixture).
-
Sequentially flush the column with 20-30 column volumes of each of the following solvents:
-
100% HPLC-grade Water
-
100% Methanol
-
100% Acetonitrile
-
75:25 Acetonitrile/Isopropanol
-
-
To re-introduce an aqueous mobile phase, reverse the flushing sequence, ending with your initial mobile phase composition.
-
Allow the column to equilibrate with the mobile phase until the baseline is stable before injecting a sample.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Calibration Curve Problems with Methyl 3-aminobenzoate-d4
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Methyl 3-aminobenzoate-d4 as an internal standard in their analytical assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and execution of calibration curves for the quantification of Methyl 3-aminobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in our analytical method?
This compound is a stable isotope-labeled (SIL) internal standard. Its chemical structure is nearly identical to the analyte of interest, Methyl 3-aminobenzoate, with the key difference being the replacement of four hydrogen atoms with deuterium. This similarity ensures that it behaves almost identically to the analyte during sample preparation, chromatography, and ionization in the mass spectrometer. By adding a known and constant amount of this compound to all samples, calibrators, and quality controls, it allows for the correction of variability that can occur during the analytical process, such as extraction efficiency, matrix effects, and injection volume inconsistencies. This leads to more accurate and precise quantification of the analyte.
Q2: What are the potential stability issues with this compound?
While Methyl 3-aminobenzoate is generally stable, the deuterated form, particularly with deuterium atoms on the aromatic ring, could be susceptible to hydrogen-deuterium (H-D) exchange under certain conditions. This is more likely to occur in strongly acidic or basic mobile phases or sample diluents.[1] Such an exchange would alter the isotopic purity of the internal standard and could lead to inaccurate results. It is recommended to evaluate the stability of the internal standard during method development by incubating it in the sample matrix and analytical solutions for varying periods and temperatures.
Q3: What should be the ideal isotopic and chemical purity of this compound?
For reliable quantification, the internal standard should have high isotopic and chemical purity. Ideally, the isotopic purity should be ≥98%, meaning that the proportion of the deuterated form is at least 98% of the total compound. The chemical purity should be >99%. The presence of unlabeled Methyl 3-aminobenzoate as an impurity in the internal standard can lead to a positive bias in the measurement of the analyte, especially at the lower limit of quantification (LLOQ).
Q4: Can this compound perfectly compensate for all matrix effects?
While SIL internal standards are the gold standard for mitigating matrix effects, they may not always provide perfect compensation. Matrix effects occur when co-eluting endogenous components from the sample matrix (e.g., plasma, urine) suppress or enhance the ionization of the analyte and internal standard. If the analyte and internal standard do not co-elute perfectly, they may experience different degrees of matrix effects, leading to inaccurate results. It is crucial to assess matrix effects during method validation to ensure the reliability of the assay.
Troubleshooting Guides
Problem 1: Non-Linear Calibration Curve
A non-linear calibration curve can be a significant issue, indicating that the response ratio of the analyte to the internal standard is not proportional to the analyte's concentration.
Potential Causes and Solutions:
-
Incorrect Internal Standard Concentration: The concentration of the internal standard may be too high or too low.
-
Solution: Prepare fresh working solutions of this compound and re-analyze the calibration curve. The internal standard response should be consistent and well above the background noise across all calibration points.
-
-
Detector Saturation: At high concentrations, the mass spectrometer detector may become saturated, leading to a plateau in the response.
-
Solution: Extend the calibration curve to higher concentrations to identify the point of saturation. If necessary, narrow the calibration range or dilute samples that fall in the non-linear portion of the curve.
-
-
Matrix Effects: Differential matrix effects on the analyte and internal standard can lead to non-linearity.
-
Solution: Evaluate the chromatographic separation to ensure co-elution of the analyte and internal standard. If matrix effects are significant, consider further sample cleanup or matrix-matched calibrators.
-
-
Presence of Unlabeled Analyte in Internal Standard: A significant amount of unlabeled Methyl 3-aminobenzoate in the d4-internal standard can cause a positive bias at lower concentrations, affecting linearity.
-
Solution: Verify the purity of the internal standard. If significant unlabeled analyte is present, a new, higher-purity batch may be required.
-
Problem 2: Poor Reproducibility (High %CV) of Calibration Standards
Inconsistent results for the same calibration standards across different analytical runs can compromise the reliability of the assay.
Potential Causes and Solutions:
-
Inconsistent Sample Preparation: Variability in extraction efficiency or pipetting errors can lead to poor reproducibility.
-
Solution: Ensure consistent and precise execution of the sample preparation protocol. Use calibrated pipettes and ensure thorough mixing at each step.
-
-
Instrument Instability: Fluctuations in the LC-MS/MS system, such as an unstable spray in the ion source or temperature fluctuations in the column oven, can cause variability.
-
Solution: Perform system suitability tests before each run to ensure the instrument is performing optimally. Check for any leaks and ensure the ion source is clean.
-
-
Internal Standard Instability: Degradation or H-D exchange of this compound in the analytical solutions can lead to inconsistent responses.
-
Solution: Prepare fresh internal standard working solutions for each run. Evaluate the stability of the internal standard in the autosampler over the expected run time.
-
Problem 3: Significant Intercept in the Calibration Curve
A high intercept in the calibration curve can indicate the presence of interferences or contamination.
Potential Causes and Solutions:
-
Contamination: Contamination of the blank matrix, solvents, or glassware with the analyte or internal standard.
-
Solution: Analyze blank matrix and solvent blanks to identify the source of contamination. Use high-purity solvents and thoroughly clean all glassware.
-
-
Interfering Peaks: Co-eluting compounds in the blank matrix that have the same mass transition as the analyte or internal standard.
-
Solution: Optimize the chromatographic method to separate the interfering peaks from the analyte and internal standard. If separation is not possible, a more selective mass transition may be needed.
-
Data Presentation
The following tables provide representative quantitative data for a typical LC-MS/MS method using a deuterated internal standard. Please note that this data is for illustrative purposes and actual results may vary depending on the specific experimental conditions.
Table 1: Calibration Curve Parameters
| Parameter | Typical Value | Acceptance Criteria |
| Linearity Range | 1 - 1000 ng/mL | - |
| Regression Model | Linear, 1/x² weighting | - |
| Correlation Coefficient (r²) | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Signal-to-noise > 10 |
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤ 15.0 | 85.0 - 115.0 | ≤ 20.0 | 80.0 - 120.0 |
| Low QC | 3 | ≤ 10.0 | 90.0 - 110.0 | ≤ 15.0 | 85.0 - 115.0 |
| Mid QC | 100 | ≤ 8.0 | 92.0 - 108.0 | ≤ 12.0 | 88.0 - 112.0 |
| High QC | 800 | ≤ 7.0 | 93.0 - 107.0 | ≤ 10.0 | 90.0 - 110.0 |
Experimental Protocols
The following is an illustrative experimental protocol for the analysis of Methyl 3-aminobenzoate using this compound as an internal standard. This protocol should be optimized and validated for your specific application.
1. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of Methyl 3-aminobenzoate and dissolve it in 1 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards. Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL).
2. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, calibrator, or QC, add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Inject an aliquot into the LC-MS/MS system.
3. LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Methyl 3-aminobenzoate: To be determined (e.g., Q1: 152.1 -> Q3: 120.1)
-
This compound: To be determined (e.g., Q1: 156.1 -> Q3: 124.1)
-
Visualizations
Caption: A flowchart for troubleshooting non-linear calibration curves.
Caption: The relationship between the analyte and internal standard.
References
Technical Support Center: Enhancing Bioanalytical Precision with Methyl 3-aminobenzoate-d4
Welcome to the technical support center for the application of Methyl 3-aminobenzoate-d4 in reducing variability in bioanalysis. This resource is tailored for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Introduction to Isotope Dilution and Variability Reduction
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), achieving accurate and reproducible results is paramount. Analytical variability can arise from multiple sources, including sample preparation, instrument performance, and matrix effects. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique. By introducing a known amount of the SIL-IS at an early stage of the sample preparation process, it co-elutes with the analyte and experiences similar variations, allowing for reliable correction and a significant reduction in the coefficient of variation (%CV).
This compound is a suitable internal standard for the quantification of various analytes, notably the antimicrobial agent triclocarban (TCC) and its metabolites, due to its structural similarity.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound preferred over a structural analog?
A1: this compound is chemically and physically almost identical to the unlabeled analyte, triclocarban. This ensures that it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. This close resemblance allows it to more accurately compensate for matrix effects and other sources of variability compared to a structural analog, which may have different physicochemical properties.
Q2: What are the common causes of poor precision even when using this compound?
A2: While this compound significantly reduces variability, several factors can still lead to poor precision:
-
Inconsistent addition of the internal standard: Ensure the same amount of internal standard is added to every sample, calibrant, and quality control (QC) sample.
-
Poor sample homogenization: Thoroughly mix the sample after adding the internal standard to ensure uniform distribution.
-
Suboptimal chromatographic conditions: Poor peak shape or co-elution with interfering matrix components can affect both the analyte and the internal standard.
-
Instability of the analyte or internal standard: Assess the stability of both compounds under the storage and analytical conditions.
-
Instrumental issues: Inconsistent injector performance or fluctuations in the mass spectrometer's ion source can introduce variability.
Q3: Can this compound completely eliminate matrix effects?
A3: While it is highly effective in compensating for matrix effects, it may not eliminate them entirely. Significant ion suppression or enhancement can still occur, particularly in complex biological matrices. It is crucial to validate the method by assessing matrix effects from multiple sources to ensure that the internal standard adequately tracks the analyte's behavior.
Q4: What should I do if I observe a chromatographic shift between my analyte and this compound?
A4: A slight, consistent shift in retention time is a known phenomenon with some deuterated standards due to the isotope effect. If the shift is minor and does not result in differential matrix effects, it may be acceptable. However, if the separation is significant, it can compromise the internal standard's ability to correct for variability. In such cases, optimizing the chromatographic method (e.g., adjusting the gradient, temperature, or mobile phase composition) to achieve co-elution is recommended.
Troubleshooting Guides
Issue 1: High Variability in Quality Control (QC) Samples
| Symptom | Potential Cause | Troubleshooting Steps |
| High %CV (>15%) for QC replicates | Inconsistent sample preparation | - Verify the pipetting accuracy for sample, internal standard, and reagent additions.- Ensure thorough vortexing/mixing at each step.- Check for and eliminate any sample evaporation. |
| Unstable analyte or internal standard | - Perform stability experiments (freeze-thaw, benchtop, autosampler) to identify any degradation.- Prepare fresh stock and working solutions. | |
| Inconsistent instrument response | - Check for fluctuations in spray stability in the MS source.- Inspect and clean the ion source and transfer capillary.- Verify the performance of the LC system (pump, injector). |
Issue 2: Inaccurate Results for Unknown Samples
| Symptom | Potential Cause | Troubleshooting Steps |
| Results are consistently higher or lower than expected | Inaccurate calibration curve | - Prepare fresh calibration standards from a different stock solution.- Evaluate the linearity and weighting of the calibration curve.- Ensure the absence of interferences in the blank matrix. |
| Matrix effects not fully compensated | - Evaluate matrix effects using samples from at least six different sources.- Optimize sample cleanup procedures (e.g., solid-phase extraction) to remove interfering components. | |
| Cross-talk between analyte and internal standard MRM transitions | - Ensure that the MRM transitions for the analyte and internal standard are specific and do not have overlapping signals. |
Data Presentation
The use of a stable isotope-labeled internal standard like this compound significantly improves the precision of bioanalytical methods. The following table presents representative data on the precision of triclocarban quantification in a biological matrix with and without an internal standard.
| Analyte Concentration | Without Internal Standard (%CV) | With this compound (%CV) |
| Low QC (e.g., 5 ng/mL) | 18.5 | 4.8 |
| Medium QC (e.g., 50 ng/mL) | 15.2 | 3.5 |
| High QC (e.g., 500 ng/mL) | 12.8 | 2.9 |
Note: The data in this table is illustrative and based on typical performance improvements observed in bioanalytical methods upon the introduction of a stable isotope-labeled internal standard.
Experimental Protocols
Protocol 1: Quantification of Triclocarban in Human Plasma using LC-MS/MS
This protocol provides a general framework for the analysis of triclocarban in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Human plasma (K2EDTA)
-
Triclocarban certified reference standard
-
This compound
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
2. Sample Preparation:
-
Thaw plasma samples, calibration standards, and quality control samples to room temperature.
-
To 100 µL of each sample in a microcentrifuge tube, add 10 µL of a 1 µg/mL solution of this compound in methanol.
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water with 0.1% formic acid.
-
Vortex for 30 seconds and transfer to an autosampler vial.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Triclocarban: Q1 313.0 -> Q3 160.0
-
This compound: Q1 155.1 -> Q3 124.1 (representative transition, needs to be optimized)
-
4. Data Analysis:
-
Integrate the peak areas for both triclocarban and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of triclocarban in the unknown samples by interpolation from the calibration curve.
Mandatory Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for the quantification of triclocarban using this compound.
Triclocarban's Disruption of Endocrine Signaling Pathways
Triclocarban has been identified as an endocrine-disrupting chemical (EDC) that can interfere with multiple signaling pathways. One of the key mechanisms is its interaction with nuclear receptors such as the aryl hydrocarbon receptor (AHR) and the constitutive androstane receptor (CAR).[1][2] It has also been shown to amplify the effects of testosterone and inhibit the aromatase enzyme, which is crucial for estrogen synthesis.[3][4]
Caption: Simplified diagram of triclocarban's interference with key signaling pathways.
References
- 1. Triclocarban Disrupts the Epigenetic Status of Neuronal Cells and Induces AHR/CAR-Mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-Term Triclocarban Exposure Induced Enterotoxicity by Triggering Intestinal AhR-Mediated Inflammation and Disrupting Microbial Community in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New concern over antibacterial soap; Triclocarban additive boosts hormone effects, university team reports | UC Davis [ucdavis.edu]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Analytical Method Validation Using Methyl 3-aminobenzoate-d4
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. The choice of an internal standard is a critical determinant of a bioanalytical method's robustness and reliability. This guide provides an objective comparison of analytical methods utilizing a deuterated stable isotope-labeled internal standard (SIL-IS), exemplified by Methyl 3-aminobenzoate-d4, against alternative approaches. Supported by illustrative experimental data, this document demonstrates the superior performance of SIL-ISs in ensuring data integrity for pharmacokinetic, toxicokinetic, and metabolism studies.
Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte of interest, differing only in mass.[1] This unique characteristic allows them to co-elute with the analyte and experience the same effects of sample preparation, extraction, and potential matrix-induced ion suppression or enhancement, thereby providing the most accurate correction for analytical variability.[2][3]
Comparative Performance of Internal Standards
The selection of an internal standard profoundly impacts key validation parameters such as accuracy and precision. While structural analogs—molecules with similar chemical structures to the analyte—are sometimes used due to cost or availability, they often do not perfectly mimic the analyte's behavior. The following tables summarize representative data comparing the performance of a deuterated internal standard to a structural analog and an external standard method (without an internal standard).
Table 1: Comparison of Key Validation Parameters with Different Standardization Methods
| Validation Parameter | This compound (SIL-IS) | Structural Analog IS | External Standard |
| Accuracy (% Bias) | -2% to +2% | -10% to +15% | -25% to +30% |
| Precision (%RSD) | < 5% | < 15% | > 20% |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.99 |
| Matrix Effect | Effectively compensated | Partial compensation | Not compensated |
| Recovery Variability | Effectively compensated | Partial compensation | Not compensated |
Table 2: Illustrative Experimental Data from a Comparative Study
This table presents data adapted from a study comparing a deuterated internal standard to a structural analog for the analysis of a complex molecule in plasma, demonstrating the typical performance improvements seen with SIL-ISs.[4]
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) (n) | Statistical Significance (p-value) |
| Structural Analog | 96.8 | 8.6 (284) | p < 0.0005 (significant deviation from 100%) |
| Deuterated (D8) Standard | 100.3 | 7.6 (340) | p = 0.5 (no significant deviation from 100%) |
A Levene's test for equality of variances showed that the variance using the deuterated internal standard was significantly lower (p=0.02) than with the use of the structural analog, indicating a significant improvement in the precision of the method.[4]
Experimental Protocols
A robust and validated experimental protocol is crucial for reliable results. Below is a representative protocol for the quantification of Methyl 3-aminobenzoate in human plasma using this compound as an internal standard via LC-MS/MS.
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Methyl 3-aminobenzoate and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Methyl 3-aminobenzoate stock solution in 50:50 acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL. Prepare a working internal standard solution of this compound at 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples by spiking blank human plasma at three concentrations: low (3 ng/mL), medium (300 ng/mL), and high (800 ng/mL).
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma samples, calibration standards, or QC samples into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Methyl 3-aminobenzoate: Q1 m/z 152.1 -> Q3 m/z 120.1
-
This compound: Q1 m/z 156.1 -> Q3 m/z 124.1
-
Method Validation
The method should be validated according to regulatory guidelines (e.g., ICH M10) for linearity, accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, recovery, and stability.[5]
Visualizing the Rationale and Workflow
Diagrams are essential for clearly communicating complex analytical processes and the underlying principles of using a stable isotope-labeled internal standard.
Caption: A generalized workflow for bioanalytical method validation.
Caption: Logic of SIL-IS correcting for analytical variability.
References
A Comparative Guide to Internal Standards: Methyl 3-aminobenzoate-d4 vs. Structural Analogs in Quantitative Bioanalysis
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the meticulous selection of an internal standard (IS) is a cornerstone for achieving accurate and reliable analytical data. This guide provides an objective comparison between the deuterated internal standard, Methyl 3-aminobenzoate-d4, and a common alternative, a non-deuterated structural analog. The comparative performance is illustrated through a case study involving the quantification of a primary aromatic amine analyte in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Performance Comparison: this compound vs. A Structural Analog
To illustrate the performance differences, a hypothetical but representative bioanalytical method was validated for the quantification of a model primary aromatic amine in human plasma. The validation parameters, including accuracy, precision, recovery, and matrix effect, were assessed using both this compound and a structural analog (Methyl 4-aminobenzoate) as internal standards. The acceptance criteria are based on the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[4]
Table 1: Comparison of Accuracy and Precision
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | LLOQ | 1.00 | 0.98 | 98.0 | 8.5 |
| Low | 3.00 | 2.95 | 98.3 | 5.2 | |
| Mid | 50.0 | 51.2 | 102.4 | 4.1 | |
| High | 400 | 395 | 98.8 | 3.5 | |
| Structural Analog | LLOQ | 1.00 | 1.15 | 115.0 | 18.2 |
| Low | 3.00 | 3.21 | 107.0 | 12.8 | |
| Mid | 50.0 | 55.8 | 111.6 | 10.5 | |
| High | 400 | 432 | 108.0 | 9.8 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.
Table 2: Comparison of Recovery and Matrix Effect
| Internal Standard | QC Level | Recovery (%) | Matrix Effect (%) |
| This compound | Low | 85.2 | 98.5 |
| High | 86.1 | 99.1 | |
| Structural Analog | Low | 72.5 | 85.3 |
| High | 75.8 | 88.1 |
The data clearly demonstrates the superior performance of this compound. The accuracy and precision across all quality control levels are well within the acceptance criteria (±15% for accuracy, ≤15% for precision; ±20% and ≤20% at the LLOQ). In contrast, the structural analog exhibits greater variability, with some values approaching the limits of acceptability. This is primarily attributed to the differences in recovery and matrix effects between the analyte and the structural analog, which are more pronounced than with the deuterated standard.
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this comparison.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or the structural analog).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM transitions would be optimized for the specific analyte, this compound, and the structural analog.
-
Validation Experiments
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at four concentration levels (LLOQ, low, mid, and high) in six replicates on three separate days.
-
Recovery: Calculated by comparing the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples at low and high QC concentrations.
-
Matrix Effect: Assessed by comparing the peak area of the analyte in post-extraction spiked samples to the peak area of the analyte in a neat solution at low and high QC concentrations, using at least six different lots of human plasma.[4]
Visualizing the Rationale and Workflow
To further clarify the concepts and procedures discussed, the following diagrams created using Graphviz (DOT language) illustrate the decision-making process for selecting an internal standard and the general experimental workflow.
Conclusion
The choice of an internal standard is a critical factor that directly influences the quality and reliability of bioanalytical data. As demonstrated in this guide, the use of a deuterated internal standard such as this compound provides superior accuracy and precision compared to a non-deuterated structural analog. This is primarily due to its ability to more effectively mimic the behavior of the analyte throughout the analytical process, thereby providing a more reliable correction for experimental variability. While structural analogs can be utilized, they necessitate a more rigorous validation to ensure that any differences in their analytical behavior compared to the analyte do not compromise the integrity of the results. For regulated bioanalysis in drug development, the use of a stable isotope-labeled internal standard remains the recommended approach to ensure the highest data quality.
References
The Gold Standard in Bioanalysis: Evaluating Methyl 3-aminobenzoate-d4 as an Internal Standard
A comprehensive guide for researchers, scientists, and drug development professionals on the accuracy and precision of Methyl 3-aminobenzoate-d4, benchmarked against common alternatives.
In the rigorous landscape of bioanalysis, the reliability of quantitative data is paramount. The choice of an internal standard (IS) is a critical determinant of assay accuracy and precision, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, especially deuterated ones, are widely regarded as the gold standard.[1][2] This guide provides an in-depth comparison of this compound's performance as an internal standard against other common choices, supported by representative experimental data and detailed protocols.
The Critical Role of Internal Standards
Internal standards are essential in LC-MS/MS analysis to correct for variability that can be introduced during sample preparation, injection, and ionization.[3] An ideal internal standard should mimic the physicochemical properties of the analyte to compensate for matrix effects and procedural losses, thereby ensuring robust and reproducible quantification.[4][5] Deuterated internal standards, such as this compound, are structurally identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with deuterium. This subtle mass shift allows for their differentiation by the mass spectrometer while ensuring they behave nearly identically to the analyte throughout the analytical process.[2]
Performance Comparison: this compound vs. Alternatives
To illustrate the performance of this compound, we present a comparative analysis against two common alternatives: a structural analog (Methyl 4-aminobenzoate) and a ¹³C-labeled internal standard (Methyl 3-aminobenzoate-¹³C₆). The following data is representative of a typical bioanalytical method validation for a hypothetical analyte, "Analyte X," in human plasma.
Table 1: Accuracy and Precision
This table summarizes the accuracy (% Bias) and precision (% Relative Standard Deviation, % RSD) for the quantification of Analyte X using the three different internal standards at low, medium, and high quality control (QC) concentrations.[1]
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| This compound | Low | 5 | 5.10 | 2.0 | 3.5 |
| Medium | 50 | 49.5 | -1.0 | 2.8 | |
| High | 400 | 404 | 1.0 | 2.1 | |
| Methyl 4-aminobenzoate | Low | 5 | 5.65 | 13.0 | 8.9 |
| Medium | 50 | 47.2 | -5.6 | 7.5 | |
| High | 400 | 420 | 5.0 | 6.3 | |
| Methyl 3-aminobenzoate-¹³C₆ | Low | 5 | 5.05 | 1.0 | 2.9 |
| Medium | 50 | 50.2 | 0.4 | 2.2 | |
| High | 400 | 399 | -0.25 | 1.8 |
Key Observations:
-
Superior Performance of SIL IS: Both this compound and its ¹³C-labeled counterpart demonstrate significantly better accuracy and precision compared to the structural analog, Methyl 4-aminobenzoate.[4] This is because their chemical and physical properties are nearly identical to the analyte, allowing for more effective compensation for analytical variability.[2]
-
Marginal Advantage of ¹³C-Labeling: While both deuterated and ¹³C-labeled standards perform exceptionally well, the ¹³C-labeled standard shows a slight edge in performance. This is attributed to the fact that ¹³C labeling does not introduce the potential for chromatographic separation (isotope effect) that can sometimes be observed with deuterated standards, especially those with a high degree of deuteration.[6][7]
Table 2: Matrix Effect and Recovery
Matrix effects, the suppression or enhancement of ionization by co-eluting matrix components, are a major challenge in bioanalysis.[3] This table compares the matrix effect and extraction recovery for Analyte X with the different internal standards.
| Internal Standard | Matrix Effect (%) | Recovery (%) |
| This compound | 98.5 | 85.2 |
| Methyl 4-aminobenzoate | 85.1 | 78.9 |
| Methyl 3-aminobenzoate-¹³C₆ | 99.2 | 85.5 |
Key Observations:
-
Effective Matrix Effect Compensation: The stable isotope-labeled internal standards, this compound and -¹³C₆, show minimal matrix effects, indicating that they effectively track and compensate for ionization suppression or enhancement experienced by the analyte.[2] The structural analog, with its different chemical properties, is less effective in this regard.
-
Consistent Recovery: The recovery of the SIL internal standards is very similar to that of the analyte, ensuring that losses during sample preparation are accurately accounted for.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are the key experimental protocols used to generate the representative data.
Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare individual primary stock solutions of Analyte X and each internal standard (this compound, Methyl 4-aminobenzoate, and Methyl 3-aminobenzoate-¹³C₆) in methanol at a concentration of 1 mg/mL.[1]
-
Calibration Standards: Prepare a series of calibration standards by spiking blank human plasma with the Analyte X stock solution to achieve final concentrations ranging from 1 to 500 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at three concentration levels: Low (5 ng/mL), Medium (50 ng/mL), and High (400 ng/mL) from a separate weighing of the Analyte X stock solution.[1]
-
Internal Standard Working Solution: Dilute the stock solution of each internal standard in acetonitrile to a final concentration of 100 ng/mL.
Protocol 2: Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma (calibration standard, QC, or study sample), add 150 µL of the respective internal standard working solution.
-
Vortex the samples for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
Protocol 4: Data Analysis
-
Integrate the chromatographic peaks for the analyte and the internal standard.[1]
-
Calculate the peak area ratio of the analyte to the internal standard for all samples.[1]
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.[1]
-
Determine the concentrations of the QC samples from the calibration curve.
-
Calculate accuracy (% Bias) and precision (% RSD) for the QC samples.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for using a stable isotope-labeled internal standard.
Caption: A typical experimental workflow for bioanalysis using an internal standard.
Caption: The principle of using an internal standard for accurate quantification.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical methods. The representative data presented here clearly demonstrates the superiority of stable isotope-labeled internal standards, such as this compound, over structural analogs. By closely mimicking the behavior of the analyte, deuterated internal standards effectively compensate for variations in sample preparation and matrix effects, leading to enhanced accuracy and precision. While ¹³C-labeled standards may offer a marginal advantage in eliminating the potential for isotopic effects, this compound stands as an excellent and cost-effective choice for achieving high-quality, reproducible data in demanding bioanalytical applications. This guide underscores the importance of careful internal standard selection and method validation to ensure the integrity of scientific research and drug development processes.
References
A Comparative Guide to Bioanalytical Method Cross-Validation Using Methyl 3-aminobenzoate-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods utilizing Methyl 3-aminobenzoate-d4 as an internal standard. It is designed to assist researchers in selecting and validating appropriate analytical techniques for pharmacokinetic, toxicokinetic, and other drug development studies. The principles and protocols outlined here adhere to regulatory expectations for method validation and cross-validation, ensuring data integrity and reliability.
Introduction to Cross-Validation
Method cross-validation is a critical regulatory requirement when comparing data from different analytical methods, across different laboratories, or when a method is significantly modified.[1][2][3] The primary goal is to ensure that the data generated are comparable and reliable, regardless of the method or site of analysis. This is particularly crucial when data from various studies are combined to support regulatory submissions for dosing, safety, and efficacy claims.[1][4] this compound, a deuterated stable isotope-labeled (SIL) internal standard, is an ideal tool for such validations in liquid chromatography-mass spectrometry (LC-MS) based assays. SIL internal standards are considered the gold standard as they exhibit nearly identical chemical and physical properties to the analyte, correcting for variability in sample preparation and matrix effects.[5][6]
The Role of this compound
Methyl 3-aminobenzoate is an important intermediate in the synthesis of various pharmaceutical compounds.[7][8] Its analysis in biological matrices is essential for understanding the metabolism and pharmacokinetics of parent drug candidates. This compound serves as the internal standard (IS) for the quantitative analysis of the non-labeled analyte. The use of a deuterated IS is preferred because it co-elutes with the analyte and behaves similarly during extraction and ionization, which significantly improves the accuracy and precision of LC-MS/MS methods.[6]
Comparison of Analytical Methods
While a direct cross-validation study comparing multiple distinct methods for Methyl 3-aminobenzoate was not found in the available literature, this guide constructs a comparison based on typical performance data for LC-MS/MS and a hypothetical GC-MS method. This comparison illustrates the parameters that must be evaluated during a cross-validation exercise.
Table 1: Comparison of Key Performance Parameters for Hypothetical Bioanalytical Methods
| Parameter | Method A: LC-MS/MS | Method B: GC-MS with Derivatization | Acceptance Criteria (FDA/ICH) |
| Analyte | Methyl 3-aminobenzoate | Methyl 3-aminobenzoate | N/A |
| Internal Standard | This compound | This compound | N/A |
| Matrix | Human Plasma | Human Urine | Match study samples |
| Linearity (r²) | >0.995 | >0.992 | ≥0.99 |
| Range (LLOQ-ULOQ) | 1 - 1000 ng/mL | 5 - 1500 ng/mL | Defined and validated |
| Accuracy (% Bias) | Within ±10% | Within ±12% | ±15% (±20% at LLOQ) |
| Precision (%RSD) | <10% | <13% | ≤15% (≤20% at LLOQ) |
| Recovery | 85 - 95% | 75 - 88% | Consistent and reproducible |
| Matrix Effect | <15% | <20% | IS-normalized factor within acceptable limits |
| Limit of Quantification (LOQ) | 1 ng/mL | 5 ng/mL | Sufficient for study needs |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; r²: Coefficient of determination; %RSD: Percent Relative Standard Deviation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the methods compared above.
Method A: LC-MS/MS Protocol for Methyl 3-aminobenzoate in Human Plasma
This method is designed for high sensitivity and throughput, typical for pharmacokinetic studies.
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of working internal standard solution (this compound, 1 µg/mL in methanol).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to an HPLC vial for analysis.
-
-
Liquid Chromatography Conditions:
-
System: UPLC System
-
Column: C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Methyl 3-aminobenzoate: Precursor Ion > Product Ion (e.g., m/z 152.1 > 120.1)
-
This compound: Precursor Ion > Product Ion (e.g., m/z 156.1 > 124.1)
-
-
Key Parameters: Optimized collision energy, declustering potential, and source temperatures.
-
Method B: GC-MS Protocol for Methyl 3-aminobenzoate in Human Urine
This method requires derivatization to improve the volatility and chromatographic properties of the aromatic amine.[9][10]
-
Sample Preparation (Liquid-Liquid Extraction & Derivatization):
-
Take 1 mL of urine and adjust pH to >9 with 1M NaOH.
-
Add 10 µL of internal standard solution (this compound).
-
Extract with 5 mL of methyl tert-butyl ether (MTBE) by vortexing for 5 minutes.
-
Centrifuge and transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of pyridine and add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Heat at 70°C for 30 minutes to form the silyl derivative.
-
Cool and inject 1 µL into the GC-MS.
-
-
Gas Chromatography Conditions:
-
System: Gas Chromatograph
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
-
Carrier Gas: Helium at 1.0 mL/min
-
Inlet Temperature: 250°C (Splitless mode)
-
Oven Program: Start at 100°C, ramp to 280°C at 20°C/min, hold for 2 minutes.
-
-
Mass Spectrometry Conditions:
-
System: Single or Triple Quadrupole Mass Spectrometer
-
Ionization: Electron Ionization (EI) at 70 eV
-
Mode: Selected Ion Monitoring (SIM) or MRM
-
Monitored Ions: Specific m/z values for the derivatized analyte and internal standard must be determined.
-
Visualizing Workflows and Principles
Diagrams created using Graphviz help to clarify complex processes and relationships involved in bioanalytical method validation.
Caption: Workflow for LC-MS/MS bioanalysis of Methyl 3-aminobenzoate.
Caption: Core components of a bioanalytical method cross-validation study.
Caption: Principle of stable isotope dilution for correcting matrix effects.
References
- 1. nalam.ca [nalam.ca]
- 2. moh.gov.bw [moh.gov.bw]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. scispace.com [scispace.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Methyl 3-aminobenzoate (4518-10-9) for sale [vulcanchem.com]
- 8. METHYL 3-AMINOBENZOATE | 4518-10-9 [chemicalbook.com]
- 9. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Inter-laboratory Comparison of Methyl 3-aminobenzoate-d4 Based Assays
For researchers, scientists, and drug development professionals, ensuring the accuracy, precision, and reproducibility of analytical methods is paramount. This guide provides a comparative overview of analytical techniques suitable for assays involving Methyl 3-aminobenzoate-d4, a deuterated internal standard crucial for the accurate quantification of Methyl 3-aminobenzoate. While direct inter-laboratory comparison data for this compound is not extensively available in published literature, this guide leverages data from studies on analogous primary aromatic amines to provide a robust framework for method selection and cross-validation.
The primary application of this compound is as an internal standard (IS) in quantitative bioanalysis, most commonly employing Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative mass spectrometry.[1] This is because it shares near-identical chemical and physical properties with the analyte, Methyl 3-aminobenzoate, ensuring that any variability during sample preparation, chromatography, and ionization is mirrored in both compounds, leading to highly accurate and precise quantification.[1][2]
Data Presentation: Comparison of Analytical Techniques
The selection of an analytical method is a critical decision based on factors such as sensitivity, selectivity, cost, and the complexity of the sample matrix.[3] The following table summarizes the performance characteristics of common analytical methods used for the quantification of primary aromatic amines, which are analogous to Methyl 3-aminobenzoate.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance.[4] | Separation based on volatility and polarity, identification by mass-to-charge ratio.[4] | Separation based on polarity, highly selective and sensitive detection by mass spectrometry.[3][4] |
| Selectivity | Moderate; potential for interference from co-eluting compounds with similar UV spectra.[4] | High; mass spectral data provides structural information.[4] | Very High; precursor and product ion monitoring provides exceptional specificity.[3][4] |
| Sensitivity (LOD/LOQ) | ng/mL to µg/mL range.[4] | pg/L to ng/L range.[4] | pg/mL to ng/mL range, with some methods achieving sub-ng/mL levels.[4][5] |
| Linearity (R²) | Typically > 0.999.[4] | Typically > 0.99.[4] | Typically > 0.999.[6] |
| Precision (%RSD) | < 15%.[4] | Within-run: 3.8%, Between-run: 5.8% (for aniline in serum).[7] | <15%, with high-sensitivity methods achieving <15% even at low concentrations.[5] |
| Accuracy/Recovery (%) | Generally 85-115%. | Variable, dependent on derivatization and extraction. | Excellent, typically within 80-110%.[5] |
| Internal Standard | Structural analogue. | Structural analogue or stable isotope-labeled. | This compound (Stable Isotope-Labeled) .[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for sample preparation and analysis using LC-MS/MS, the most suitable technique for assays involving this compound.
Protocol 1: Protein Precipitation for Plasma Sample Preparation
This protocol is a common and straightforward method for extracting small molecules from biological matrices like plasma.
-
Sample Spiking: For the preparation of calibration standards and quality control (QC) samples, add a small volume (e.g., 10 µL) of the appropriate working solution of Methyl 3-aminobenzoate to 90 µL of blank human plasma. For unknown study samples, use 100 µL of the collected plasma.[8]
-
Internal Standard Addition: To each 100 µL plasma sample, add 200 µL of a precipitation solvent (e.g., acetonitrile) that contains this compound at a fixed concentration (e.g., 50 ng/mL).[8]
-
Precipitation: Vigorously vortex the mixture for 30-60 seconds to ensure complete protein precipitation.[8]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial or a 96-well plate for subsequent LC-MS/MS analysis.[8]
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of Methyl 3-aminobenzoate and its deuterated internal standard.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[3]
-
Analytical Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 5 µm).[3]
-
Mobile Phase: A gradient elution using an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed for optimal separation.[3]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-20 µL.[3]
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.[3]
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for amines.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both Methyl 3-aminobenzoate and this compound.[4]
-
Ion Source Parameters: Gas temperature, gas flow, and capillary voltage should be optimized for the specific instrument and compounds.[6]
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Methyl 3-aminobenzoate in a biological matrix using this compound as an internal standard.
Signaling Pathway Context: Aromatic Amine Metabolism
While a specific signaling pathway for Methyl 3-aminobenzoate is not prominently documented, primary aromatic amines, in general, undergo metabolic activation, which is a critical consideration in toxicology and drug development. The following diagram provides a simplified, conceptual overview of a potential metabolic pathway.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. chiron.no [chiron.no]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sciex.com [sciex.com]
- 6. Measurement of methylated metabolites using Liquid Chromatography-Mass Spectrometry and its biological application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Performance Analysis: Methyl 3-aminobenzoate-d4 vs. its Non-deuterated Analog
In the landscape of pharmaceutical research and development, the strategic incorporation of deuterium into molecules, a process known as deuteration, is a well-established method to enhance the pharmacokinetic and metabolic profiles of drug candidates. This guide provides a comprehensive comparison of Methyl 3-aminobenzoate-d4 and its non-deuterated counterpart, Methyl 3-aminobenzoate. By leveraging the kinetic isotope effect (KIE), the deuterated version is anticipated to exhibit superior metabolic stability, leading to an improved pharmacokinetic profile. This analysis is supported by established experimental protocols and projected data based on foundational principles of deuteration.
Core Performance Comparison: Metabolic Stability and Pharmacokinetics
The primary advantage of deuteration lies in the substitution of hydrogen atoms with their heavier isotope, deuterium, at sites susceptible to metabolic transformation. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, such as cytochrome P450, to cleave. This resistance to metabolism can lead to a decreased rate of clearance and an increased half-life of the compound in the body.
In Vitro Metabolic Stability
An in vitro metabolic stability assay using liver microsomes is a standard method to assess the rate at which a compound is metabolized. In this assay, the disappearance of the parent compound over time is measured. The deuteration of Methyl 3-aminobenzoate is expected to significantly increase its metabolic stability.
Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes
| Parameter | Methyl 3-aminobenzoate | This compound |
| In Vitro Half-Life (t½, min) | 25 | 75 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 27.7 | 9.2 |
Note: The data presented is projected based on the established principles of the kinetic isotope effect and may not represent actual experimental results.
In Vivo Pharmacokinetics
Following oral administration in a rodent model, the pharmacokinetic parameters of this compound are expected to show significant improvements over the non-deuterated analog.[1] The enhanced metabolic stability observed in vitro is anticipated to translate to increased systemic exposure and a longer duration of action in vivo.
Table 2: Comparative In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | Methyl 3-aminobenzoate | This compound |
| Cmax (ng/mL) | 450 | 675 |
| Tmax (h) | 1.0 | 1.5 |
| AUC (0-t) (ng·h/mL) | 1800 | 5400 |
| Half-Life (t½, h) | 2.5 | 7.5 |
| Clearance (CL/F, mL/min/kg) | 92.6 | 30.9 |
Note: The data presented is projected based on established principles of the kinetic isotope effect and may not represent actual experimental results.
Application in Analytical Methods
Beyond its therapeutic potential, this compound serves as an excellent internal standard for the quantitative analysis of its non-deuterated analog in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Because deuterated standards have nearly identical chemical and physical properties to the analyte, they co-elute and experience the same degree of matrix effects, allowing for accurate normalization of the analyte's signal.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of deuterated and non-deuterated compounds.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of Methyl 3-aminobenzoate and its deuterated analog.[1]
Methodology:
-
Incubation: The test compounds are incubated separately with pooled human liver microsomes at 37°C in the presence of a NADPH-regenerating system to support cytochrome P450 enzyme activity.[3]
-
Time Points: Aliquots are collected from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).[1]
-
Reaction Quenching: The metabolic reaction is stopped at each time point by adding a cold quenching solution, such as acetonitrile.[3]
-
Sample Analysis: The samples are analyzed using a validated LC-MS/MS method to quantify the remaining parent compound concentration.[3]
-
Data Analysis: The in vitro half-life (t½) is calculated from the slope of the natural logarithm of the percent remaining parent compound versus time. The intrinsic clearance (CLint) is then calculated using the formula: CLint = (0.693 / t½) * (incubation volume / protein concentration).[1]
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) of Methyl 3-aminobenzoate and its deuterated analog following oral administration to rats.[1]
Methodology:
-
Dosing: A single oral dose of either the deuterated or non-deuterated compound is administered to separate groups of rats.[3]
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing.[3]
-
Plasma Preparation: The blood samples are processed to obtain plasma.[3]
-
Bioanalysis: The concentration of the parent drug in the plasma samples is quantified using a validated LC-MS/MS method.[3]
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters are calculated from the plasma concentration-time data for both compounds using non-compartmental analysis software.[1]
Conclusion
The strategic deuteration of Methyl 3-aminobenzoate to yield this compound is projected to confer significant advantages in terms of metabolic stability and pharmacokinetic performance. The underlying principle of the kinetic isotope effect provides a strong rationale for the anticipated reduction in metabolic clearance and corresponding increase in systemic exposure and half-life. These enhancements can potentially lead to a more favorable dosing regimen and improved therapeutic efficacy. Furthermore, the deuterated analog serves as a valuable tool as an internal standard for bioanalytical applications, ensuring accuracy and precision in quantitative studies. The experimental protocols outlined provide a robust framework for the empirical validation of these expected performance benefits.
References
A Comparative Guide to the Certificate of Analysis for Methyl 3-aminobenzoate-d4 in Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. Methyl 3-aminobenzoate-d4, a deuterated analog of methyl 3-aminobenzoate, serves as a crucial internal standard for the quantification of various analytes, particularly aromatic amines and related compounds. This guide provides a comparative overview of the performance of this compound against other internal standards, supported by experimental data and detailed methodologies, to inform its selection and application in regulated bioanalytical studies.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are considered the gold standard in quantitative LC-MS.[1][2] This is attributed to their near-identical physicochemical properties to the analyte of interest. This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization.[1][2] Consequently, the use of a deuterated internal standard can effectively compensate for variability in extraction recovery, matrix effects (ion suppression or enhancement), and injection volume inconsistencies, leading to enhanced precision and accuracy in analytical data.[1][3]
Performance Comparison: this compound vs. Alternative Internal Standards
The selection of an appropriate internal standard is a critical step in bioanalytical method development. While SIL-ISs are preferred, structural analogs (non-labeled compounds with similar chemical structures) are sometimes considered. The following table summarizes a hypothetical comparison of validation parameters for the quantification of a target analyte (e.g., a primary aromatic amine) using this compound versus a non-deuterated structural analog.
| Performance Parameter | This compound (SIL-IS) | Structural Analog (Non-Deuterated IS) | Rationale and Supporting Data |
| Recovery (%) | Consistent across QC levels (e.g., 85-95%) | May exhibit variability (e.g., 70-90%) | Due to their chemical similarity, SIL-ISs are expected to have extraction recoveries that are very similar to the analyte. Structural analogs, with different physicochemical properties, may have different extraction efficiencies, leading to greater variability. Recovery need not be 100%, but it must be consistent and reproducible.[3] |
| Matrix Effect (CV%) | ≤ 15% | Can be > 15% | The co-elution of the SIL-IS with the analyte allows for more effective compensation of matrix effects. Structural analogs, which often have different retention times, may elute in regions with different co-eluting matrix components, leading to a less effective correction for ion suppression or enhancement. |
| Precision (CV%) | ≤ 15% | May be > 15% | The superior ability of SIL-ISs to correct for analytical variability typically results in lower coefficients of variation (CV%) for both intra- and inter-day precision compared to structural analogs. Studies have shown that the variance in results is significantly lower when using a SIL-IS compared to a structural analog.[2] |
| Accuracy (% Bias) | Within ± 15% of nominal value | May be outside ± 15% of nominal value | By effectively normalizing for various sources of error, SIL-ISs generally lead to higher accuracy in the quantification of the analyte. The mean bias when using a SIL-IS has been shown to be closer to 100% (the true value) compared to a structural analog.[2] |
Experimental Protocols
A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. Below is a representative protocol for the quantification of an aromatic amine analyte in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: e.g., [M+H]+ → fragment ion
-
This compound: e.g., m/z 156.1 → m/z 124.1
-
Visualizing the Workflow
To further elucidate the logical flow of a bioanalytical method validation and sample analysis workflow, the following diagram is provided.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Bioanalysis: A Comparative Guide to Linearity and Range Assessment of Deuterated Internal Standards
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the precision and reliability of analytical methods are paramount. The choice of an internal standard (IS) is a critical factor that significantly influences the accuracy of liquid chromatography-mass spectrometry (LC-MS) assays. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, especially deuterated standards like Methyl 3-aminobenzoate-d4, are widely regarded as the gold standard.
This guide provides an objective comparison of the performance of deuterated internal standards against non-deuterated alternatives, with a specific focus on linearity and analytical range. Due to the limited availability of public experimental data for this compound, this guide will utilize representative data for a d4-labeled internal standard to illustrate the principles and performance expectations. The methodologies and data presented are directly applicable to the evaluation of any deuterated internal standard.
Performance Under the Magnifying Glass: Linearity and Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The analytical range is the interval between the upper and lower concentrations of an analyte in a sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Deuterated internal standards, by closely mimicking the physicochemical properties of the analyte, provide superior correction for variability during sample preparation and analysis.[1][2][3][4][5] This leads to enhanced linearity and a wider analytical range compared to non-deuterated internal standards, which may exhibit different extraction efficiencies and be affected differently by matrix effects.[1][2]
Here is a comparative summary of typical performance data for a d4-labeled internal standard versus a non-deuterated (structural analog) internal standard:
| Performance Parameter | Deuterated Internal Standard (d4-labeled) | Non-Deuterated Internal Standard (Structural Analog) |
| Linear Range (ng/mL) | 0.1 - 2000 | 1 - 1000 |
| Correlation Coefficient (R²) | > 0.999 | > 0.995 |
| Intra-Assay Precision (CV%) | < 5% | < 10% |
| Inter-Assay Precision (CV%) | < 7% | < 15% |
| Accuracy (%) | 95 - 105% | 90 - 110% |
| Matrix Effect Variability (CV%) | < 5% | 15 - 25% |
The "How-To": Experimental Protocol for Linearity and Range Assessment
A robust assessment of linearity and range is a cornerstone of bioanalytical method validation. The following is a detailed methodology for this critical experiment.
Objective: To establish the linear range, correlation coefficient (R²), and limits of quantification for an analyte using a deuterated internal standard.
Materials:
-
Analyte reference standard
-
Deuterated internal standard (e.g., this compound)
-
Blank biological matrix (e.g., plasma, urine)
-
LC-MS grade solvents and reagents
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of the analyte and the deuterated internal standard in a suitable solvent.
-
From the primary stock solutions, prepare a series of working standard solutions of the analyte at different concentrations.
-
Prepare a working solution of the internal standard at a constant concentration.
-
-
Preparation of Calibration Standards:
-
Spike a known volume of the blank biological matrix with the analyte working standard solutions to create a series of at least six to eight non-zero calibration standards covering the expected concentration range.
-
Add a constant volume of the internal standard working solution to each calibration standard.
-
Include a blank sample (matrix with no analyte or IS) and a zero sample (matrix with IS only).[6]
-
-
Sample Extraction:
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on all calibration standards.
-
-
LC-MS Analysis:
-
Inject the extracted samples into the LC-MS system.
-
Monitor the specific mass transitions for both the analyte and the deuterated internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.
-
Plot the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).
-
Perform a linear regression analysis, typically using a weighting factor of 1/x or 1/x², to determine the slope, intercept, and correlation coefficient (R²).
-
The analytical range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ), which are the lowest and highest concentrations on the calibration curve that can be measured with acceptable precision and accuracy.
-
The Underlying Principle: Analyte-Internal Standard Relationship
The fundamental principle behind the use of an internal standard is the consistent ratio between the analyte and the IS, even when experimental conditions fluctuate. A deuterated IS is the ideal choice as it co-elutes with the analyte and experiences the same ionization effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Robustness Testing of Analytical Methods for Methyl 3-aminobenzoate-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different approaches to robustness testing for an analytical method, using the analysis of Methyl 3-aminobenzoate-d4 by High-Performance Liquid Chromatography (HPLC) as a case study. Robustness, a measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters, is a critical component of method validation, ensuring its reliability and suitability for routine use.[1] This document presents supporting experimental data from two common robustness testing strategies: the "One Factor at a Time" (OFAT) approach and a fractional factorial design, specifically a Plackett-Burman design.
Hypothetical HPLC Method for this compound
A reversed-phase HPLC method with UV detection is proposed for the quantification of this compound. The nominal parameters for this method are as follows:
-
Mobile Phase: 60:40 (v/v) Acetonitrile and 0.02 M Potassium Dihydrogen Phosphate buffer (pH 2.0)
-
Flow Rate: 1.0 mL/minute
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column: C18, 150 x 4.6 mm, 5 µm
Data Presentation: Comparison of Robustness Testing Strategies
The robustness of the hypothetical HPLC method was evaluated by intentionally varying critical parameters and observing the effect on key system suitability responses: retention time, peak asymmetry (tailing factor), and theoretical plates.
Table 1: One Factor at a Time (OFAT) Robustness Study Results
| Parameter Varied | Variation | Retention Time (min) | Peak Asymmetry (Tailing Factor) | Theoretical Plates |
| Nominal | - | 5.42 | 1.05 | 8500 |
| Flow Rate | +10% (1.1 mL/min) | 4.93 | 1.07 | 8450 |
| -10% (0.9 mL/min) | 6.02 | 1.04 | 8520 | |
| Column Temperature | +5°C (35°C) | 5.30 | 1.06 | 8550 |
| -5°C (25°C) | 5.55 | 1.04 | 8480 | |
| Mobile Phase pH | +0.2 (pH 2.2) | 5.45 | 1.05 | 8510 |
| -0.2 (pH 1.8) | 5.39 | 1.06 | 8490 | |
| Acetonitrile % | +2% (62%) | 5.15 | 1.08 | 8420 |
| -2% (58%) | 5.71 | 1.03 | 8530 |
Table 2: Plackett-Burman Fractional Factorial Design Robustness Study Results
A Plackett-Burman design was employed to efficiently screen the effects of multiple parameter variations simultaneously.[2][3][4][5] This design is useful for identifying the most influential factors in a process with a minimal number of experimental runs.[2][4][5]
| Run | Flow Rate (mL/min) | Temp (°C) | pH | ACN (%) | Retention Time (min) | Peak Asymmetry | Theoretical Plates |
| 1 | 1.1 | 35 | 2.2 | 62 | 4.81 | 1.09 | 8390 |
| 2 | 0.9 | 35 | 2.2 | 58 | 5.88 | 1.05 | 8540 |
| 3 | 1.1 | 25 | 2.2 | 58 | 5.58 | 1.06 | 8470 |
| 4 | 0.9 | 25 | 2.2 | 62 | 5.50 | 1.07 | 8410 |
| 5 | 1.1 | 35 | 1.8 | 58 | 5.52 | 1.07 | 8460 |
| 6 | 0.9 | 35 | 1.8 | 62 | 5.45 | 1.08 | 8400 |
| 7 | 1.1 | 25 | 1.8 | 62 | 4.88 | 1.10 | 8370 |
| 8 | 0.9 | 25 | 1.8 | 58 | 5.95 | 1.04 | 8550 |
Note: The above data is illustrative and intended to represent plausible outcomes of a robustness study.
Experimental Protocols
1. Standard and Sample Preparation
A stock solution of this compound was prepared by dissolving 10 mg of the compound in 100 mL of the mobile phase to achieve a concentration of 100 µg/mL. This stock solution was then diluted to a working concentration of 10 µg/mL for all injections.
2. One Factor at a Time (OFAT) Experimental Protocol
For the OFAT study, a series of experiments were conducted where only one parameter was varied from its nominal value while all other parameters were held constant. For each variation (high and low), triplicate injections of the working standard solution were performed. The average retention time, peak asymmetry, and theoretical plates were calculated.
3. Plackett-Burman Design Experimental Protocol
A Plackett-Burman experimental design for four factors was utilized. The high (+1) and low (-1) levels for each factor were set as described in the OFAT protocol. The experimental runs were performed in a randomized order as dictated by the design matrix. Triplicate injections were made for each of the eight experimental runs. The average results for the system suitability parameters were recorded for each run.
Acceptance Criteria
For the method to be considered robust, the system suitability test (SST) criteria must be met under all tested conditions.[6] The acceptance criteria for this hypothetical study are:
-
Retention Time: Relative Standard Deviation (RSD) of ≤ 2.0%
-
Peak Asymmetry (Tailing Factor): ≤ 1.5
-
Theoretical Plates: ≥ 2000
Mandatory Visualizations
References
Regulatory guidelines for using deuterated internal standards like Methyl 3-aminobenzoate-d4
For researchers, scientists, and drug development professionals, the accuracy and reproducibility of bioanalytical data are fundamental to the success of preclinical and clinical studies. The use of an appropriate internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) is a critical determinant of data quality. This guide provides a comprehensive comparison of deuterated internal standards, such as Methyl 3-aminobenzoate-d4, with alternative approaches, supported by regulatory context, experimental data, and detailed protocols.
Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated compounds, are widely recognized as the gold standard in quantitative bioanalysis.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, strongly advocate for their use.[2] A deuterated IS, being chemically almost identical to the analyte, effectively compensates for variability throughout the analytical process, from sample extraction to ionization.[1][3] This mimicry is crucial for mitigating matrix effects, where endogenous components in a biological sample can suppress or enhance the analyte's signal, leading to inaccurate quantification.[3]
Performance Comparison: Deuterated vs. Alternative Internal Standards
In contrast, structural analogs, which are molecules with similar but not identical chemical structures to the analyte, may have different chromatographic retention times and ionization efficiencies. This can lead to differential matrix effects and less reliable correction, potentially compromising the accuracy and precision of the results.
Table 1: Comparison of Bioanalytical Method Performance with Different Internal Standards
| Validation Parameter | Deuterated Internal Standard (e.g., Benzocaine-d4) | Structural Analog Internal Standard (e.g., Procaine) | No Internal Standard |
| Accuracy (% Bias) | Typically within ±5% | Can be up to ±15% or more | Highly variable, often > ±25% |
| Precision (%CV) | < 10% | < 15% | > 20% |
| Matrix Effect (%CV) | < 15% | Can be > 20% | Not effectively compensated |
| Extraction Recovery | Consistent and reproducible | May differ from analyte | Not compensated |
| Regulatory Acceptance | Strongly preferred/recommended | Acceptable with justification | Generally not acceptable for regulated bioanalysis |
This table presents representative data compiled from various bioanalytical method validation studies to highlight expected performance.
Experimental Protocols for Bioanalytical Method Validation
A robust and well-documented experimental protocol is the cornerstone of a validated bioanalytical method. The following sections detail the methodologies for key validation experiments when using a deuterated internal standard like this compound, with specific examples adapted from methods for Benzocaine-d4.[2][4][5]
Stock and Working Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte (e.g., Methyl 3-aminobenzoate) and the deuterated internal standard (this compound) in a suitable organic solvent like methanol.
-
Working Standard Solutions: Serially dilute the analyte stock solution with a mixture of acetonitrile and water (e.g., 50:50 v/v) to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration (e.g., 100 ng/mL) in the same diluent as the working standards.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting small molecules from plasma samples.
-
Pipette 100 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution to each tube (except for the blank matrix, to which a corresponding volume of diluent is added). Vortex briefly.
-
Add 300 µL of cold acetonitrile (often containing a small percentage of formic acid to improve peak shape) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: A suitable reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is typically used.
-
Flow Rate: A flow rate of 0.4-0.6 mL/min is common.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for aminobenzoate esters.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
-
Table 2: Illustrative MRM Transitions for Benzocaine and Benzocaine-d4
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Benzocaine | 166.1 | 138.1 |
| Benzocaine-d4 | 170.1 | 142.1 |
Key Validation Parameters and Acceptance Criteria
The following validation parameters should be assessed according to ICH M10 guidelines.[6]
Table 3: Summary of Key Bioanalytical Validation Parameters and Acceptance Criteria
| Parameter | Objective | Experimental Approach | Acceptance Criteria |
| Selectivity | To ensure that endogenous matrix components do not interfere with the detection of the analyte and IS. | Analyze at least six different blank matrix lots, some spiked with analyte at the Lower Limit of Quantitation (LLOQ) and IS. | Response of interfering peaks should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS. |
| Accuracy & Precision | To determine the closeness of measured values to the nominal concentration (accuracy) and the degree of scatter (precision). | Analyze at least five replicates of QC samples at a minimum of four concentration levels (LLOQ, Low, Medium, High) in at least three separate runs. | Mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). Precision (%CV) should not exceed 15% (20% for LLOQ). |
| Recovery | To determine the extraction efficiency of the analyte and IS. | Compare the peak areas of pre-extraction spiked samples to those of post-extraction spiked samples at three concentration levels. | Recovery does not need to be 100% but should be consistent and reproducible. The %CV of the recovery across QC levels should generally be ≤15%. |
| Matrix Effect | To assess the impact of the biological matrix on the ionization of the analyte and IS. | Compare the response of the analyte in post-extraction spiked samples from at least six different matrix lots with the response in a neat solution. | The coefficient of variation (%CV) of the matrix factor across the different lots should be ≤ 15%. |
| Stability | To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions. | Assess freeze-thaw, short-term (bench-top), and long-term stability using low and high concentration QC samples. | The mean concentration of stability samples should be within ±15% of the nominal concentration. |
Mandatory Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
References
Safety Operating Guide
Navigating the Safe Disposal of Methyl 3-aminobenzoate-d4: A Procedural Guide
For researchers and professionals in drug development, the meticulous management of chemical compounds is paramount, extending from their use in experiments to their final disposal. The proper handling of isotopically labeled compounds such as Methyl 3-aminobenzoate-d4 is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for its safe disposal.
Immediate Safety and Hazard Profile
Key Hazard Information Summary
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[3] | Avoid ingestion, direct skin contact, and inhalation of dust or vapors. Handle in a chemical fume hood.[2][6] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][4] | Wear appropriate protective gloves and clothing.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][4] | Wear chemical safety goggles or a face shield.[2][6] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2][4] | Use only in a well-ventilated area or under a chemical fume hood.[2][4] |
| Aquatic Toxicity | Aromatic amines can be very toxic to aquatic life.[1] | Do not discharge to drains or sewers.[1][7] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted as hazardous waste, in compliance with local and institutional regulations.[1]
1. Personal Protective Equipment (PPE):
-
Before handling the compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles.[2]
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for this compound waste.[8]
-
Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.[9]
-
Collect any contaminated materials, such as pipette tips, contaminated gloves, or absorbent paper, in the same designated container.
3. Container Management:
-
Use a container that is compatible with the chemical.
-
Keep the waste container tightly closed when not in use and store it in a cool, dry, well-ventilated area, away from incompatible materials such as acids and bases.[2][8]
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound".[10]
4. Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
For small spills, use an appropriate absorbent material to clean the area.
-
All materials used for spill cleanup must be disposed of as hazardous waste.[7]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6][8]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[7]
6. Empty Container Disposal:
-
Empty containers that held this compound should be treated as hazardous waste.
-
To decontaminate, rinse the container three times with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[10]
Disposal Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fishersci.com [fishersci.com]
- 7. vumc.org [vumc.org]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. nswai.org [nswai.org]
Personal protective equipment for handling Methyl 3-aminobenzoate-d4
Essential Safety and Handling Guide for Methyl 3-aminobenzoate-d4
This guide provides critical safety, handling, and disposal information for this compound, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for the non-deuterated form, Methyl 3-aminobenzoate, and general guidelines for handling aromatic amines, in the absence of a specific Safety Data Sheet (SDS) for the deuterated compound.[1][2]
Hazard Summary
Methyl 3-aminobenzoate is considered hazardous.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[3] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][3]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C8H5D4NO2 |
| Appearance | Beige Solid |
| Storage | Store at room temperature.[4] |
| Stability | Stable under recommended storage conditions.[4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound.[2]
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[2][5] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[5][6] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[2] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[2] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[2] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and exposure limits.[1][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental integrity.[2]
1. Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[7]
-
PPE Check: Don all required PPE as outlined in the table above before entering the handling area.[2]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]
2. Handling the Compound
-
Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][5]
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.[2] Avoid creating dust.[5]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[2]
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.[2]
3. Post-Handling Procedures
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[2]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][5]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.[7]
1. Waste Segregation
-
Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.
2. Storage of Waste
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[5]
3. Final Disposal
-
Dispose of all waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[1][5] Ensure that all local, state, and federal regulations are followed.[7]
Visual Workflow for Handling and Disposal
To further clarify the procedural steps and decision-making processes, the following diagram has been created using the Graphviz DOT language.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
